molecular formula C8H8Br2O2 B1590952 2,3-Dibromo-1,4-dimethoxybenzene CAS No. 5030-61-5

2,3-Dibromo-1,4-dimethoxybenzene

Cat. No.: B1590952
CAS No.: 5030-61-5
M. Wt: 295.96 g/mol
InChI Key: VKYGKMRHYONFBP-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8Br2O2 and its molecular weight is 295.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYGKMRHYONFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564931
Record name 2,3-Dibromo-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5030-61-5
Record name 2,3-Dibromo-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-1,4-dimethoxybenzene (CAS 5030-61-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,3-Dibromo-1,4-dimethoxybenzene. The information is curated for professionals in research and development, with a focus on providing actionable data and methodologies.

Core Chemical and Physical Data

This compound is a halogenated aromatic ether. Below is a summary of its key identifiers and physical properties.

PropertyValueSource
CAS Number 5030-61-5[1]
Molecular Formula C₈H₈Br₂O₂[1]
Molecular Weight 295.96 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1,4-Dimethoxy-2,3-dibromobenzene[1]
Physical Form Solid
Melting Point 220 °C
Boiling Point 296.5 °C (at 760 mmHg)
Storage Sealed in dry, room temperature

Synthesis Protocol

Reaction:

Synthesis 1,4-Dimethoxybenzene (B90301) 1,4-Dimethoxybenzene ReactionMixture Reaction 1,4-Dimethoxybenzene->ReactionMixture Bromine Bromine (Br₂) Bromine->ReactionMixture Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionMixture This compound This compound ReactionMixture->this compound

Plausible synthetic route for this compound.

Materials:

  • 1,4-dimethoxybenzene

  • Bromine (Br₂)

  • Glacial Acetic Acid (or another suitable inert solvent)

  • Sodium thiosulfate (B1220275) solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (B145695) or other suitable recrystallization solvent

Procedure:

  • In a fume hood, dissolve 1,4-dimethoxybenzene in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the stirred solution. The addition should be dropwise to control the reaction temperature and minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and two singlets for the two non-equivalent methoxy (B1213986) groups.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0-7.2s2HAr-H
~ 3.8-3.9s6H-OCH₃

¹³C NMR (Predicted):

The carbon NMR spectrum will be more complex, with distinct signals for the aromatic carbons and the methoxy carbons.

Chemical Shift (ppm)Assignment
~ 150-155C-O
~ 115-120C-Br
~ 110-115C-H
~ 55-60-OCH₃

Infrared (IR) Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Assignment
3000-2850C-H stretch (aromatic and aliphatic)
1580-1450C=C stretch (aromatic ring)
1250-1200C-O-C stretch (asymmetric)
1050-1000C-O-C stretch (symmetric)
700-550C-Br stretch

Mass Spectrometry (Predicted):

The mass spectrum is expected to show a molecular ion peak cluster characteristic of a dibrominated compound due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

m/zInterpretation
294, 296, 298Molecular ion (M⁺) cluster (ratio approx. 1:2:1)
281, 283, 285[M-CH₃]⁺
215, 217[M-Br]⁺

Applications in Research and Drug Development

While specific examples of the direct use of this compound in drug development or signaling pathway studies are not prominent in the literature, its classification by some suppliers as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The workflow below illustrates the general principle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

General workflow of PROTAC-mediated protein degradation.

The dibromo-dimethoxybenzene scaffold of this compound provides multiple points for chemical modification, making it a potentially versatile core structure for the linker or as part of the ligand for either the target protein or the E3 ligase in a PROTAC. The bromine atoms can be readily converted to other functional groups via cross-coupling reactions, allowing for the attachment of different chemical moieties.

Safety Information

This compound should be handled with care in a laboratory setting. Below is a summary of its hazard information.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,3-Dibromo-1,4-dimethoxybenzene. The information is curated for professionals in research, science, and drug development who are interested in the potential applications of this halogenated aromatic compound.

Molecular Structure and Identification

This compound, also known as 2,3-Dibromo-hydroquinone dimethyl ether, is a disubstituted aromatic compound. Its structure features a benzene (B151609) ring substituted with two bromine atoms and two methoxy (B1213986) groups at positions 2, 3, 1, and 4, respectively.

IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C₈H₈Br₂O₂[1]
CAS Number 5030-61-5[1]
Molecular Weight 295.96 g/mol [1]
Synonyms 1,4-Dimethoxy-2,3-dibromobenzene, 2,3-Dibromohydroquinone dimethyl ether[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents
Purity Typically ≥98%

Synthesis and Experimental Protocols

A general protocol for the dibromination of a related isomer, 1,4-dibromo-2,5-dimethoxybenzene, involves a solventless reaction which could potentially be adapted.[2]

Hypothetical Synthesis Workflow:

Synthesis_Workflow 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Reaction Electrophilic Aromatic Substitution (Bromination) 1,4-Dimethoxybenzene->Reaction Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A potential synthetic workflow for this compound.

General Experimental Considerations:

  • Starting Material: 1,4-dimethoxybenzene.

  • Brominating Agent: A suitable brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) would be required.

  • Solvent: A non-polar organic solvent like dichloromethane (B109758) or chloroform (B151607) is typically used.

  • Catalyst: A Lewis acid catalyst may be necessary to facilitate the reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Workup and Purification: The reaction mixture would be quenched, extracted with an organic solvent, and the crude product purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of its isomers and related compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets. One singlet would correspond to the two equivalent aromatic protons, and the other to the six equivalent protons of the two methoxy groups.

Predicted ¹H NMR Data
Chemical Shift (δ) Multiplicity
~ 7.0 ppmSinglet (2H, Ar-H)
~ 3.8 ppmSinglet (6H, -OCH₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ) Carbon Type
~ 150 ppmC-OCH₃
~ 118 ppmC-Br
~ 115 ppmAr-CH
~ 57 ppm-OCH₃
FTIR Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

Predicted FTIR Data
Wavenumber (cm⁻¹) Functional Group
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-OCH₃)
1600-1450Aromatic C=C stretch
1250-1000C-O stretch (ether)
700-500C-Br stretch

Reactivity and Potential Applications

The bromine atoms on the aromatic ring of this compound are key to its reactivity. These positions are susceptible to various cross-coupling reactions, making this compound a valuable building block in organic synthesis.

Potential Reaction Pathways:

Reactivity_Diagram A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E Functionalized Dimethoxybenzene Derivatives B->E C->E D->E

Potential cross-coupling reactions of this compound.

Applications in Materials Science:

Brominated aromatic compounds are crucial intermediates in the synthesis of advanced materials.[3] 1,4-Dimethoxy-2,3-dibromobenzene, a synonym for the title compound, is noted for its use as a building block in creating functional materials for optoelectronics and polymer chemistry, including applications in OLEDs and organic semiconductors.[3]

Potential in Drug Development:

The introduction of bromine into molecular structures is a strategy employed in drug design to enhance therapeutic activity. While no specific biological activities have been reported for this compound, the general class of brominated phenols has been investigated for various biological effects. This suggests that the title compound could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a halogenated aromatic compound with significant potential as a versatile building block in both materials science and medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and potential applications based on the analysis of related compounds. Further research into the synthesis and characterization of this molecule is warranted to fully explore its utility in various scientific and industrial fields.

References

An In-depth Technical Guide to 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 2,3-Dibromo-1,4-dimethoxybenzene, targeting researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, and potential synthetic approaches.

Chemical Identity

The nomenclature and identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is This compound [1][2].

Synonyms: The compound is also known by several other names and identifiers in various chemical databases and commercial listings. These include:

  • 1,4-Dimethoxy-2,3-dibromobenzene[2][3]

  • 5030-61-5 (CAS Registry Number)[1][2][4][5]

  • DTXSID60564931[2]

  • MFCD11519213[2][5]

  • 1,4-DIMETHOXY-2,3-DIBROMOBENZENE[2]

  • 2,3-dibromo-1,4-dimethoxy-benzene[2]

Physicochemical Properties

The key physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₈Br₂O₂[1][2][4][5]
Molecular Weight 295.96 g/mol [2][4][5]
CAS Number 5030-61-5[1][2][4]
Physical Form Solid
Melting Point 154-158°C[3]
Boiling Point 296.5 ± 35.0 °C at 760 mmHg[3]
Density 1.7 ± 0.1 g/cm³[3]
Flash Point 118.9 ± 24.4 °C[3]
Purity (Commercial) ≥98%[4][5]
InChI Key VKYGKMRHYONFBP-UHFFFAOYSA-N[1][2]
SMILES COC1=C(C(=C(C=C1)OC)Br)Br[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic bromination of 1,4-dimethoxybenzene (B90301). While a specific protocol for the 2,3-isomer is not detailed in the provided literature, a representative experimental methodology for the synthesis of a related isomer, 2,5-dibromo-1,4-dimethoxybenzene, can serve as a valuable reference. This solventless procedure highlights a green chemistry approach that avoids hazardous halogenated solvents.[6]

Experimental Protocol: Solventless Dibromination of 1,4-Dimethoxybenzene (for 2,5-isomer) [6]

  • Materials:

  • Procedure:

    • Place 1,4-dimethoxybenzene (1.0 eq) and sodium bromide (2.0 eq) in a mortar and pestle.

    • Add Oxone® (1.0 eq) to the mixture.

    • Grind the reagents together for approximately 15 minutes. The mixture will transition from a free-flowing white powder to a waxy solid, often with an orange-brown coloration indicating the transient presence of bromine.[6] The reaction should be performed in a well-ventilated area.

    • Upon completion, wash the solid by grinding it with water directly in the mortar.

    • Collect the crude product on a fritted funnel.

    • Recrystallize the product from 95% ethyl alcohol. Dissolve the solid in a minimal amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]

    • Collect the purified, needle-like crystals via vacuum filtration and rinse with ice-cold ethanol.

Note: This protocol is for the synthesis of the 2,5-dibromo isomer. The synthesis of the 2,3-dibromo isomer may require different reaction conditions, catalysts, or starting materials to achieve the desired regioselectivity.

Applications in Research and Development

This compound is classified as a "Protein Degrader Building Block".[4] This suggests its utility as a chemical intermediate in the synthesis of more complex molecules for drug discovery, particularly in the development of technologies like Proteolysis Targeting Chimeras (PROTACs). The dibromo-functionality allows for sequential, site-selective functionalization through cross-coupling reactions, enabling the construction of linkers or core structures for targeted protein degradation.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis of dibrominated dimethoxybenzenes and the conceptual role of this compound as a building block in drug discovery.

G cluster_reagents Reagent Preparation cluster_reaction Solventless Reaction cluster_workup Workup & Purification reagent1 1,4-Dimethoxybenzene grind Grind in Mortar (~15 min) reagent1->grind reagent2 NaBr reagent2->grind reagent3 Oxone® reagent3->grind wash Wash with H₂O grind->wash filter1 Vacuum Filtration (Crude Product) wash->filter1 recrystallize Recrystallize from hot 95% Ethanol filter1->recrystallize filter2 Vacuum Filtration (Pure Product) recrystallize->filter2 product Final Product filter2->product

Caption: General experimental workflow for the synthesis and purification of dibrominated dimethoxybenzenes.

G cluster_concept Role in Drug Discovery cluster_key Key start_node 2,3-Dibromo-1,4- dimethoxybenzene step1 Site-Selective Cross-Coupling (A) start_node->step1 intermediate Mono-functionalized Intermediate step1->intermediate step2 Site-Selective Cross-Coupling (B) intermediate->step2 final_molecule Complex Molecule (e.g., PROTAC Linker) step2->final_molecule key Building Block -> Reaction -> Intermediate -> Final Product

Caption: Logical workflow for utilizing this compound as a chemical building block.

References

Spectroscopic and Analytical Profile of 2,3-Dibromo-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for 2,3-Dibromo-1,4-dimethoxybenzene. Due to the limited availability of specific experimental spectra in public databases, this document focuses on predicted spectroscopic data based on established principles and data from analogous compounds. Detailed experimental protocols for the acquisition of key spectroscopic data are also presented to facilitate laboratory investigation.

Core Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 1,4-Dimethoxy-2,3-dibromobenzene
CAS Number 5030-61-5[1][2]
Molecular Formula C₈H₈Br₂O₂[3]
Molecular Weight 295.96 g/mol [3]
Physical Form Solid[2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with isomers and related halogenated aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Expected Chemical Shifts (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2Doublet (d)1HAr-H (H-5 or H-6)
~ 6.8 - 7.0Doublet (d)1HAr-H (H-5 or H-6)
~ 3.9Singlet (s)3HOCH₃
~ 3.8Singlet (s)3HOCH₃
  • Rationale: The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The methoxy (B1213986) groups will appear as singlets at distinct chemical shifts due to their different proximity to the bromine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Expected Chemical Shifts (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-O (C-1, C-4)
~ 115 - 125C-Br (C-2, C-3)
~ 110 - 120C-H (C-5, C-6)
~ 55 - 65OCH₃
  • Rationale: The carbon atoms directly bonded to oxygen will be the most downfield. The carbons bonded to bromine will also be significantly shifted. The protonated carbons will appear in the typical aromatic region, and the methoxy carbons will be the most upfield.

IR (Infrared) Spectroscopy
  • Expected Key Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~ 3000 - 3100C-H stretch (aromatic)
~ 2850 - 3000C-H stretch (methyl)
~ 1450 - 1600C=C stretch (aromatic ring)
~ 1200 - 1300C-O stretch (aryl ether)
~ 1000 - 1100C-O stretch (aryl ether)
~ 550 - 750C-Br stretch
  • Rationale: The spectrum is expected to show characteristic peaks for aromatic C-H and C=C bonds, C-H bonds of the methoxy groups, strong C-O ether linkages, and the C-Br bonds.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern (Electron Ionization - EI)

m/zAssignment
294, 296, 298Molecular ion peak (M⁺) cluster, showing the typical isotopic pattern for two bromine atoms.
281, 283, 285[M - CH₃]⁺
215, 217[M - Br]⁺
187, 189[M - Br - CO]⁺
172[M - Br - CO - CH₃]⁺
  • Rationale: Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the molecular ion will appear as a characteristic triplet with a 1:2:1 intensity ratio.[4] Common fragmentation pathways for aromatic ethers include the loss of a methyl group and subsequent loss of carbon monoxide. Loss of a bromine atom is also a probable fragmentation pathway.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition (¹H and ¹³C NMR):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than the ¹H spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

    • For direct insertion, a small amount of the solid or a drop of the concentrated solution is placed on the probe, the solvent is evaporated, and the probe is inserted into the ion source.

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

    • Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample Sample of this compound NMR_Prep Dissolve in CDCl₃ Filter into NMR tube Sample->NMR_Prep IR_Prep Grind with KBr Press into pellet Sample->IR_Prep MS_Prep Dissolve in volatile solvent Dilute Sample->MS_Prep NMR NMR Spectrometer ¹H & ¹³C Acquisition NMR_Prep->NMR IR FT-IR Spectrometer Acquire Spectrum IR_Prep->IR MS Mass Spectrometer (EI) Acquire Mass Spectrum MS_Prep->MS NMR_Data Process NMR Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Process IR Spectrum Functional Group Analysis IR->IR_Data MS_Data Analyze Mass Spectrum Molecular Ion & Fragmentation MS->MS_Data Structure Confirm Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dibromo-1,4-dimethoxybenzene. Due to the limited availability of public experimental spectral data for this specific compound, this paper presents predicted values based on established NMR principles and data from structurally similar molecules. It also includes a comprehensive experimental protocol for acquiring such spectra and logical workflows for spectral analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from analogous structures and theoretical chemical shift calculations.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
~7.15Doublet (d)1HAr-H (H-5)
~6.90Doublet (d)1HAr-H (H-6)
~3.90Singlet (s)3HOCH₃ (at C-1)
~3.85Singlet (s)3HOCH₃ (at C-4)

Predicted coupling constant (J) for the aromatic protons is expected to be in the range of 8-9 Hz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Proposed Assignment
~152C -OCH₃ (C-1)
~150C -OCH₃ (C-4)
~120C -H (C-5)
~115C -H (C-6)
~114C -Br (C-2)
~112C -Br (C-3)
~57OC H₃ (at C-1)
~56OC H₃ (at C-4)

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid aromatic compound like this compound is provided below.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer to serve as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform "shimming" to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Tuning and Matching : Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.

  • Acquisition Parameters for ¹H NMR :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans : Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay : Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

  • Acquisition Parameters for ¹³C NMR :

    • Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width : Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0-200 ppm).

    • Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is typically employed.

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction : Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak identification.

  • Referencing : Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

Caption: Predicted NMR Signal Assignments for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim tune_match Tune and Match lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Structure peak_pick->assign elucidate Final Structure Elucidation assign->elucidate

Physical and chemical properties of dibrominated hydroquinone ethers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dibrominated Hydroquinone (B1673460) Ethers

This technical guide provides a comprehensive overview of the core physical and chemical properties of dibrominated hydroquinone ethers. It is intended for researchers, scientists, and professionals in drug development who work with these compounds. The focus is on providing quantitative data, detailed experimental methodologies, and visual representations of key processes. The primary example used throughout this guide is 1,4-Dibromo-2,5-dimethoxybenzene, a common and well-characterized dibrominated hydroquinone ether.

Introduction to Dibrominated Hydroquinone Ethers

Dibrominated hydroquinone ethers are a class of organohalogen compounds derived from hydroquinone, a benzene (B151609) ring substituted with two hydroxyl groups in the para position (benzene-1,4-diol). In these ethers, the hydrogen atoms of the hydroxyl groups are replaced by alkyl or aryl groups, and two hydrogen atoms on the benzene ring are substituted with bromine atoms.

The general structure consists of a dimethoxybenzene ring with two bromine substituents. The positions of the bromine atoms and the nature of the ether groups can vary, leading to different isomers with distinct properties. These compounds are often crystalline solids and serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for molecular electronics.[1][2]

Physical and Spectroscopic Properties

The physical properties of dibrominated hydroquinone ethers are influenced by their molecular weight, symmetry, and the positions of the bromine atoms.

General Physical Properties

Quantitative physical data for several dibrominated hydroquinone ether isomers are summarized in Table 1. 1,4-Dibromo-2,5-dimethoxybenzene is typically a white to off-white crystalline solid.[2] It is sparingly soluble in water but shows better solubility in organic solvents like ether and benzene.[2][3]

Table 1: Physical Properties of Dibrominated Hydroquinone Ethers

Property1,4-Dibromo-2,5-dimethoxybenzene2,3-Dibromo-1,4-dimethoxybenzene2,5-Dibromohydroquinone (Precursor)
CAS Number 2674-34-25030-61-5[4]14753-51-6
Molecular Formula C₈H₈Br₂O₂[5]C₈H₈Br₂O₂[4]C₆H₄Br₂O₂
Molecular Weight 295.96 g/mol [5]295.96 g/mol [4]267.90 g/mol
Appearance White to light yellow crystalline powderNot specifiedNot specified
Melting Point 144-149 °C[6]Not specified191-194 °C
Boiling Point 290.3 ± 35.0 °C (Predicted)[6]Not specifiedNot specified
Density 2.24 g/cm³[6]Not specifiedNot specified
Refractive Index 1.4947 (Estimate)[6]Not specifiedNot specified
Storage Temperature Room Temperature, sealed in dry conditions[6]Not specifiedNot specified
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of dibrominated hydroquinone ethers.

Infrared (IR) Spectroscopy: The IR spectrum of ethers is characterized by a strong C-O stretching vibration, which typically appears in the 1000-1300 cm⁻¹ region.[7] For aromatic ethers, this band is often found between 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the ether functionality as opposed to the hydroquinone precursor.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton signals for the methoxy (B1213986) groups (-OCH₃) in compounds like 1,4-Dibromo-2,5-dimethoxybenzene typically appear as a sharp singlet in the range of 3.5-4.0 ppm. The aromatic protons are deshielded and their chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents.[7]

  • ¹³C NMR: Carbons directly attached to the ether oxygen atom are typically found in the 50-80 ppm range.[7] Aromatic carbons will appear further downfield, with their specific shifts determined by the substitution pattern.

Crystal Structure: The crystal structure of 1,4-Dibromo-2,5-dimethoxybenzene has been determined by X-ray crystallography. The compound crystallizes in the monoclinic system. The molecule is centrosymmetric, with the benzene ring being planar.[1]

Table 2: Crystal Structure Data for 1,4-Dibromo-2,5-dimethoxybenzene

ParameterValue
Crystal System Monoclinic[1]
Molecular Weight 295.94[1]
Cell Dimensions a = 6.573 Å, b = 8.438 Å, c = 8.756 Å, β = 90.14°[1]
Cell Volume 485.6 ų[1]
Z Value 2[1]

Chemical Properties and Reactivity

Dibrominated hydroquinone ethers exhibit reactivity characteristic of electron-rich aromatic systems, tempered by the presence of deactivating bromine atoms.

Oxidation

Hydroquinone ethers can be oxidized to their corresponding quinones.[9] The electrochemical oxidation of bis(trimethylsilyl) ethers of hydroquinones has been shown to yield the corresponding quinones in high yields (80-90%).[9] This reaction proceeds through a one-electron oxidation to form a cation radical, which then decomposes to the quinone.[9] Similarly, dibrominated hydroquinone ethers can undergo oxidation, a reaction that is central to the broader chemistry of hydroquinones and quinones, which act as reversible two-electron redox centers in many biological systems.[10][11]

Electrophilic Aromatic Substitution

The methoxy groups are activating, ortho-para directing groups, while the bromine atoms are deactivating but also ortho-para directing. This interplay governs the regioselectivity of further substitution reactions. For example, chlorination of hydroquinone dimethyl ether can be controlled to produce mono- or dichlorinated products.[12][13]

Use as a Synthetic Intermediate

1,4-Dibromo-2,5-dimethoxybenzene is a key intermediate in the synthesis of materials used for molecular switches, transistors, and memory devices.[1] The bromine atoms can be replaced or used in cross-coupling reactions to build more complex molecular architectures.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of dibrominated hydroquinone ethers are crucial for reproducible research.

Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene

This protocol describes the direct bromination of 1,4-dimethoxybenzene (B90301).

Materials:

  • 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)[3]

  • Molecular Bromine (Br₂)

  • Acetic Acid (glacial)

  • Sodium bisulfite solution (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.

  • Slowly add a solution of molecular bromine in acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be monitored and controlled.

  • The methoxy groups direct the electrophilic substitution to the 2 and 5 positions, leading to the desired dibrominated product.[2]

  • After the addition is complete, allow the mixture to stir for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite to neutralize any unreacted bromine.

  • Pour the reaction mixture into water and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol) to yield white to off-white crystals of 1,4-Dibromo-2,5-dimethoxybenzene.[2]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Workup & Purification A Dissolve 1,4-Dimethoxybenzene in Acetic Acid B Cool in Ice Bath A->B 1. C Add Br2 in Acetic Acid Dropwise B->C D Stir for 1-2 hours C->D 2. E Quench with Sodium Bisulfite D->E F Extract with CH2Cl2 E->F 3. G Wash & Dry Organic Layer F->G 3. H Evaporate Solvent G->H 3. I Recrystallize Product H->I 3. J Pure 1,4-Dibromo- 2,5-dimethoxybenzene I->J Yields

Caption: Synthesis workflow for 1,4-Dibromo-2,5-dimethoxybenzene.

HPLC Analysis of Hydroquinone Ethers

This protocol provides a general method for the identification and quantification of hydroquinone ethers in various matrices, such as cosmetic products.[14][15]

Equipment and Chemicals:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.[14]

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. × 250 mm).[14]

  • Methanol (B129727) (HPLC grade).[14]

  • Acetonitrile (B52724) (HPLC grade).[14]

  • Formic acid.[14]

  • Deionized water.[14]

  • Reference standards of the target analytes.

Procedure:

  • Standard Preparation: Accurately weigh reference standards of the dibrominated hydroquinone ethers and dissolve them in methanol to prepare stock solutions. Create a series of calibration standards by diluting the stock solutions with methanol to cover the expected concentration range of the samples.[14]

  • Sample Preparation: Accurately weigh a known amount of the sample into a volumetric flask. Add methanol and ultrasonicate for approximately 30 minutes to extract the analytes. Dilute to the mark with methanol. Filter the solution through a 0.45 µm membrane filter to remove particulate matter before injection.[14]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often used. For example, a mixture of water (with 0.1% formic acid) and acetonitrile or methanol. The gradient program is optimized to achieve separation of all target analytes.[15]

    • Flow Rate: Typically 1.0 mL/min.[14]

    • Injection Volume: 10-20 µL.[14]

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

    • Detection: Monitor the eluent using a UV/PDA detector at a wavelength where the analytes show maximum absorbance (e.g., around 290 nm for hydroquinone derivatives).[16]

  • Analysis: Inject the standard solutions to create a calibration curve (peak area vs. concentration). Inject the prepared sample solutions. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the analytes by using the calibration curve.[17]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A1 Prepare Standards (in Methanol) B Inject into HPLC A1->B E Generate Calibration Curve A1->E A2 Prepare Sample (Extract, Dilute, Filter) A2->B C Separation on C18 Column B->C D UV/PDA Detection C->D F Identify Peaks by Retention Time D->F G Quantify using Peak Area D->G E->G Result Concentration of Analytes G->Result

Caption: General workflow for HPLC analysis of hydroquinone ethers.

Safety and Handling

Dibrominated hydroquinone ethers should be handled with appropriate safety precautions. For 1,4-Dibromo-2,5-dimethoxybenzene, the Globally Harmonized System (GHS) classifications indicate that it causes skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Dibrominated hydroquinone ethers, particularly isomers like 1,4-Dibromo-2,5-dimethoxybenzene, are valuable compounds in synthetic chemistry. Their physical properties are well-defined, with detailed spectroscopic and crystallographic data available. Their chemical reactivity, centered around oxidation and electrophilic substitution, makes them versatile building blocks. The standardized protocols for their synthesis and analysis facilitate their application in research and development for new materials and pharmaceuticals. Proper safety measures are essential when handling these irritant compounds.

References

An In-depth Technical Guide to 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromo-1,4-dimethoxybenzene, a halogenated aromatic ether. The document covers the compound's historical context, physicochemical properties, modern synthetic protocols, and its applications as a chemical intermediate. Quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key synthetic pathways.

Discovery and History

The precise first synthesis and discovery of this compound is not prominently documented in readily accessible historical chemical literature. Its emergence is intrinsically linked to the broader exploration of halogenated derivatives of hydroquinone (B1673460) ethers in the late 19th and early 20th centuries. During this period, organic chemists were systematically investigating the effects of halogenation on aromatic compounds, driven by the desire to understand substitution patterns and create novel chemical entities.

The parent compound, 1,4-dimethoxybenzene (B90301), also known as hydroquinone dimethyl ether, was a known substance. The primary method for introducing bromine to such activated aromatic rings was direct bromination using elemental bromine, often in a solvent like acetic acid or chloroform. Early research in journals such as Berichte der deutschen chemischen Gesellschaft extensively detailed the bromination of various aromatic ethers.[1][2][3][4] It is highly probable that this compound was first prepared and isolated as one of several isomers resulting from the dibromination of 1,4-dimethoxybenzene. The separation and characterization of these isomers would have been a significant challenge for chemists of that era, relying on techniques like fractional crystallization.

While a specific individual or date for the discovery is not evident, the synthesis of related compounds, such as 1,4-dibromo-2,5-dimethoxybenzene, has been documented from this period of extensive research into halogenated aromatics.[5] The study of these compounds laid the groundwork for modern organic synthesis, providing a library of intermediates for the construction of more complex molecules.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the tables below, compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈Br₂O₂PubChem[6]
Molecular Weight 295.96 g/mol PubChem[6]
CAS Number 5030-61-5Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature Room Temperature, Sealed in Dry ConditionsSigma-Aldrich

Table 2: Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[6]
InChI 1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3PubChem[6]
InChIKey VKYGKMRHYONFBP-UHFFFAOYSA-NPubChem[6]
Canonical SMILES COC1=C(C(=C(C=C1)OC)Br)BrPubChem[6]
XLogP3 3.2PubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 2PubChem[6]
Exact Mass 293.88910 DaPubChem[6]
Monoisotopic Mass 293.88910 DaPubChem[6]
Topological Polar Surface Area 18.5 ŲPubChem[6]
Heavy Atom Count 12PubChem[6]

Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,4-dimethoxybenzene. The directing effects of the two methoxy (B1213986) groups, which are ortho-, para-directing, lead to the formation of a mixture of isomers. The 2,5-dibromo isomer is often the major product due to steric hindrance. However, reaction conditions can be tuned to influence the product distribution. Below are representative modern protocols for the bromination of 1,4-dimethoxybenzene, which can be adapted for the synthesis of the 2,3-isomer, likely requiring careful purification to isolate the desired product.

Solventless Bromination using Sodium Bromide and Oxone

This method offers a more environmentally friendly approach by avoiding halogenated solvents.[7]

Materials:

  • 1,4-dimethoxybenzene

  • Sodium bromide (NaBr)

  • Oxone® (Potassium peroxymonosulfate)

  • Deionized water

  • 95% Ethanol (B145695)

  • Mortar and pestle

  • Fritted funnel

  • Erlenmeyer flask

  • Heat gun

  • Büchner funnel

Procedure:

  • In a mortar, combine 1,4-dimethoxybenzene (1.0 eq), sodium bromide (2.0 eq), and Oxone® (1.0 eq).

  • Grind the mixture with a pestle for approximately 15 minutes. The mixture will initially be a free-flowing white powder and will develop a waxy texture as the reaction progresses. The appearance of orange-brown streaks indicates the formation of elemental bromine.

  • After grinding, wash the solid mixture with deionized water directly in the mortar, continuing to grind to ensure thorough mixing.

  • Collect the solid product by vacuum filtration using a fritted funnel.

  • Recrystallize the crude product from 95% ethanol. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified white, needle-like crystals by Büchner filtration and rinse with a small amount of ice-cold ethanol.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a common and convenient brominating agent for activated aromatic rings.

Materials:

  • 1,4-dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 1,4-dimethoxybenzene (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (2.0-2.2 eq) portion-wise to the solution. The reaction may be carried out at room temperature or with gentle heating, depending on the solvent and desired reaction rate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to separate the desired 2,3-dibromo isomer from other isomers and byproducts.

Mandatory Visualizations

As this compound is primarily a synthetic intermediate, no specific signaling pathways involving this compound are known. The following diagrams illustrate the general synthetic workflows described in the experimental protocols.

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product A 1,4-Dimethoxybenzene C Electrophilic Aromatic Substitution A->C B Brominating Agent (e.g., Br₂, NBS, NaBr/Oxone) B->C D Quenching C->D Crude Product Mixture E Extraction D->E F Drying E->F G Column Chromatography / Recrystallization F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

G Logical Flow for Isomer Separation A Bromination of 1,4-Dimethoxybenzene B Mixture of Dibromo Isomers (2,3-, 2,5-, and 2,6-) A->B C Purification (Column Chromatography) B->C D Isolated this compound C->D Desired Product E Other Isomers C->E Byproducts

Caption: Logical flow for the separation of the 2,3-dibromo isomer.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. The presence of two bromine atoms and two methoxy groups on the aromatic ring provides multiple sites for further functionalization. The bromine atoms can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.[8] This makes the compound a useful building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. For instance, it can be used in the synthesis of precursors for polymers or as a scaffold for the development of novel pharmaceutical agents. The methoxy groups can also be cleaved to yield the corresponding hydroquinone, which can then be further modified. The regiochemistry of the substituents makes it a unique starting material for the synthesis of specifically substituted aromatic compounds.

References

Initial Synthesis Routes for 2,3-Dibromo-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis routes for 2,3-Dibromo-1,4-dimethoxybenzene, a key intermediate in the development of various organic compounds. This document outlines the primary synthetic strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further research.

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of its bromine and methoxy (B1213986) functional groups allows for a variety of subsequent chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. This guide focuses on the most practical and established laboratory-scale synthesis of this target compound.

Recommended Synthetic Pathway

Based on a thorough review of available literature, the most effective and selective synthesis of this compound is a two-step process. This pathway avoids the direct bromination of 1,4-dimethoxybenzene, which preferentially yields the undesired 2,5-dibromo isomer. The recommended route involves:

  • Bromination of Hydroquinone (B1673460): The selective synthesis of the intermediate, 2,3-dibromo-1,4-hydroquinone, from hydroquinone.

  • Methylation of 2,3-Dibromo-1,4-hydroquinone: The subsequent methylation of the dibrominated hydroquinone to yield the final product, this compound, via a Williamson ether synthesis.

This two-step approach offers greater control over the regiochemistry of the bromination, ensuring the desired 2,3-substitution pattern.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Methylation Hydroquinone Hydroquinone 2,3-Dibromo-1,4-hydroquinone 2,3-Dibromo-1,4-hydroquinone Hydroquinone->2,3-Dibromo-1,4-hydroquinone Bromine, Acetic Acid 2,3-Dibromo-1,4-hydroquinone_methyl 2,3-Dibromo-1,4-hydroquinone This compound This compound 2,3-Dibromo-1,4-hydroquinone_methyl->this compound Dimethyl Sulfate (B86663), K2CO3, Acetone

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromo-1,4-hydroquinone

This procedure details the selective bromination of hydroquinone to yield the 2,3-dibromo isomer.

Materials:

  • Hydroquinone

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve hydroquinone in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled hydroquinone solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of excess bromine dissipates.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold distilled water.

  • Dry the product under vacuum to yield crude 2,3-dibromo-1,4-hydroquinone. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Hydroquinone1.0110.11User-defined
Bromine2.1159.81Calculated
Glacial Acetic Acid-60.05Sufficient to dissolve
Step 2: Methylation of 2,3-Dibromo-1,4-hydroquinone to this compound

This protocol describes the Williamson ether synthesis for the methylation of the dibrominated hydroquinone intermediate.

Materials:

  • 2,3-Dibromo-1,4-hydroquinone

  • Dimethyl sulfate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (B109758)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2,3-dibromo-1,4-hydroquinone, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2,3-Dibromo-1,4-hydroquinone1.0267.91User-defined
Dimethyl sulfate2.2126.13Calculated
Potassium Carbonate2.5138.21Calculated
Anhydrous Acetone-58.08Sufficient to dissolve

Data Summary

The following table summarizes the expected outcomes for the synthesis of this compound.

StepProductTypical Yield (%)Purity (%)Key Analytical Data
12,3-Dibromo-1,4-hydroquinone75-85>95 (after recrystallization)¹H NMR, ¹³C NMR, MP
2This compound80-90>98 (after chromatography)¹H NMR, ¹³C NMR, MS, MP

Logical Pathway for Synthesis

logical_pathway start Start: Hydroquinone step1 Bromination (Br₂, Acetic Acid) start->step1 intermediate Intermediate: 2,3-Dibromo-1,4-hydroquinone step1->intermediate step2 Methylation (Dimethyl Sulfate, K₂CO₃) intermediate->step2 product Product: This compound step2->product

Caption: Logical progression of the two-step synthesis.

Conclusion

The two-step synthesis route commencing with the bromination of hydroquinone followed by methylation provides a reliable and selective method for producing this compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient production of this key chemical intermediate for further investigation and application. Careful adherence to the experimental procedures and safety precautions is essential for achieving the desired outcomes.

An In-depth Technical Guide on the Safety and Handling of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides comprehensive safety and handling information for 2,3-Dibromo-1,4-dimethoxybenzene (CAS No: 5030-61-5), a halogenated aromatic ether.

Physicochemical Properties

This compound is a solid, crystalline compound.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈Br₂O₂[2][3][4]
Molecular Weight 295.96 g/mol [2][4]
Appearance White, solid crystalline[1]
Melting Point 141 - 143 °C / 285.8 - 289.4 °F[1]
Purity 98%[5]
Storage Temperature Room temperature, sealed in a dry place.[5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][5][6]

Signal Word: Warning[5]

Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][6]

  • H413: May cause long lasting harmful effects to aquatic life.[5]

Precautionary Statements: [1][5][7]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]

    • P264: Wash face, hands, and any exposed skin thoroughly after handling.[6]

    • P271: Use only outdoors or in a well-ventilated area.[7]

    • P273: Avoid release to the environment.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of this compound.

Objective: To safely weigh and dissolve the solid compound for experimental use.

Materials:

  • This compound

  • Appropriate solvent

  • Weighing paper or boat

  • Spatula

  • Beaker or flask

  • Stir bar and stir plate (optional)

  • Analytical balance

Personal Protective Equipment (PPE):

  • Safety goggles (European standard - EN 166)[6]

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work within a certified chemical fume hood to avoid inhalation of dust.[9]

    • Ensure an eyewash station and safety shower are readily accessible.[9]

    • Don the required PPE.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid generating dust.

    • Record the exact weight.

  • Dissolving:

    • Place the weighed solid into the appropriate beaker or flask.

    • Add the desired solvent to the vessel.

    • If necessary, use a stir bar and stir plate to facilitate dissolution.

  • Cleanup:

    • Carefully clean the spatula and any other contaminated equipment.

    • Dispose of the weighing paper and any other disposable materials in a designated chemical waste container.

    • Wipe down the work surface.

    • Wash hands thoroughly with soap and water after handling.[1]

Visualization of Safety and Logic Workflows

To further illustrate the necessary safety procedures and logical considerations when working with hazardous chemicals, the following diagrams are provided.

G A Preparation B Don PPE A->B C Weigh Chemical in Fume Hood B->C D Dissolve Chemical C->D E Conduct Experiment D->E F Waste Disposal E->F G Decontaminate Work Area F->G H Doff PPE G->H I Wash Hands H->I

Caption: General laboratory workflow for handling hazardous chemicals.

G A Identify Hazard (e.g., Irritant) B Assess Risk (e.g., Inhalation, Skin Contact) A->B leads to C Implement Control Measures (e.g., Fume Hood, PPE) B->C informs D Review and Monitor (e.g., Effectiveness of Controls) C->D requires D->A re-evaluates

Caption: Logical relationship for chemical risk assessment.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Storage and Disposal

Store this compound in a well-ventilated place with the container tightly closed.[1] For disposal, contents and containers must be sent to an approved waste disposal plant.[1]

Incompatible Materials

Avoid contact with strong oxidizing agents.[1]

This technical guide is intended to provide essential safety and handling information. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using and follow all institutional and regulatory guidelines for chemical safety.

References

Methodological & Application

Synthesis of 2,3-Dibromo-1,4-dimethoxybenzene from 1,4-dimethoxybenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dibromo-1,4-dimethoxybenzene from 1,4-dimethoxybenzene (B90301). Due to the strong ortho-, para-directing effect of the methoxy (B1213986) groups, direct dibromination of 1,4-dimethoxybenzene predominantly yields the 2,5-dibromo isomer. Therefore, a multi-step synthetic approach is proposed to achieve the desired 2,3-dibromo substitution pattern. This protocol first outlines the regioselective monobromination of 1,4-dimethoxybenzene to yield 2-bromo-1,4-dimethoxybenzene. Subsequently, a second bromination is performed, where the directing effects of the existing substituents guide the introduction of a second bromine atom to the 3-position. This application note includes detailed experimental procedures, data tables for reagents and products, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The vicinal dibromo- substitution pattern allows for further functionalization through various cross-coupling reactions. However, its synthesis from the readily available starting material, 1,4-dimethoxybenzene, presents a regiochemical challenge. The two methoxy groups are strong activating and ortho-, para-directing groups, which favor electrophilic substitution at the 2- and 5-positions.[1][2] This document details a strategic two-step synthesis to overcome this inherent regioselectivity and afford the desired this compound.

Data Presentation

Table 1: Reagent and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
1,4-Dimethoxybenzene1,4-DimethoxybenzeneC₈H₁₀O₂138.16White solid150-78-7
2-Bromo-1,4-dimethoxybenzene2-Bromo-1,4-dimethoxybenzeneC₈H₉BrO₂217.06Colorless to light yellow liquid or solid25245-34-5
This compoundThis compoundC₈H₈Br₂O₂295.96Solid5030-61-5
N-Bromosuccinimide1-Bromo-2,5-pyrrolidinedioneC₄H₄BrNO₂177.98White to off-white crystalline solid128-08-5
Acetic AcidEthanoic acidCH₃COOH60.05Colorless liquid64-19-7
Dichloromethane (B109758)DichloromethaneCH₂Cl₂84.93Colorless liquid75-09-2

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Monobromination1,4-Dimethoxybenzene, N-Bromosuccinimide (1.0 eq)Acetic AcidRoom Temperature2 - 485 - 95
2Dibromination2-Bromo-1,4-dimethoxybenzene, N-Bromosuccinimide (1.1 eq)Acetic Acid50 - 604 - 670 - 80

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.95 (s, 2H, Ar-H), 3.88 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150.5, 115.2, 112.8, 60.9
Mass Spectrometry (EI)m/z: 294, 296, 298 ([M]⁺, isotopic pattern for 2 Br)

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1,4-dimethoxybenzene

This procedure is adapted from established methods for the regioselective monobromination of activated aromatic rings.

Materials:

  • 1,4-Dimethoxybenzene (13.82 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (17.80 g, 100 mmol)

  • Glacial Acetic Acid (200 mL)

  • Round-bottom flask (500 mL) equipped with a magnetic stirrer

  • Ice bath

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid at room temperature.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add N-bromosuccinimide in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 500 mL of cold water.

  • Quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

  • Neutralize the acetic acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1,4-dimethoxybenzene. The product can be purified further by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound

This step utilizes the directing effects of the existing substituents to achieve the desired 2,3-dibromo product. The methoxy groups activate the ring for electrophilic substitution, and the bromo substituent, while deactivating, is also ortho-, para-directing.[3][4] The combined effect should favor bromination at the 3-position.

Materials:

  • 2-Bromo-1,4-dimethoxybenzene (21.71 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (19.58 g, 110 mmol)

  • Glacial Acetic Acid (250 mL)

  • Round-bottom flask (500 mL) equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol (B145695) or methanol)

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-bromo-1,4-dimethoxybenzene in glacial acetic acid.

  • Add N-bromosuccinimide to the solution.

  • Attach a reflux condenser and heat the mixture to 50-60 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 600 mL of cold water. A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • To remove any unreacted bromine, wash the solid with a small amount of cold saturated sodium thiosulfate solution.

  • Wash the solid with a small amount of cold saturated sodium bicarbonate solution to neutralize any residual acid.

  • Finally, wash the solid with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or methanol (B129727) to obtain the final product as a solid.

Visualizations

SynthesisWorkflow Start 1,4-Dimethoxybenzene Reagents1 N-Bromosuccinimide Acetic Acid Reaction1 Stirring at RT Start->Reaction1 Reagents1->Reaction1 Workup1 Aqueous Workup (Na2S2O3, NaHCO3) Extraction (DCM) Reaction1->Workup1 Intermediate 2-Bromo-1,4-dimethoxybenzene Workup1->Intermediate Reagents2 N-Bromosuccinimide Acetic Acid Reaction2 Heating (50-60 °C) Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Aqueous Workup Filtration Recrystallization Reaction2->Workup2 End This compound Workup2->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The provided two-step protocol offers a reliable method for the synthesis of this compound from 1,4-dimethoxybenzene, overcoming the inherent regiochemical challenges of direct dibromination. This procedure is designed to be accessible to researchers in organic synthesis and drug development, providing a clear pathway to a valuable synthetic intermediate. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining the desired product in good yield and high purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions involving 2,3-dibromo-1,4-dimethoxybenzene. This versatile building block, featuring two reactive bromine atoms ortho to each other on a hydroquinone (B1673460) dimethyl ether scaffold, allows for sequential or double functionalization, opening avenues for the synthesis of complex molecular architectures. The methodologies detailed herein are essential for the creation of novel compounds in materials science and pharmaceutical development.

Suzuki-Miyaura Coupling: Synthesis of 2,3-Diaryl-1,4-dimethoxybenzenes

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents, leading to the synthesis of functionalized biaryl compounds. Sequential couplings are possible by carefully controlling the reaction conditions, leveraging the potential for differential reactivity of the two bromine atoms, though double coupling is also readily achieved.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Toluene (B28343)/H₂O801.2585 (mono-adduct)
2Phenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃Toluene/H₂O80-Not specified (di-adduct)
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10018>95
4Pyridin-2-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O901278
Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equivalents)

  • Anhydrous toluene

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,3-diaryl-1,4-dimethoxybenzene.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid K3PO4 B Inert Atmosphere: Evacuate & backfill with Ar/N2 A->B C Add Catalyst System: Pd(OAc)2 SPhos B->C D Add Solvent: Anhydrous Toluene C->D E Heat & Stir: 100 °C, 18 h D->E F Monitor Progress: TLC or LC-MS E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Workflow for Double Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of 2,3-Dialkynyl-1,4-dimethoxybenzenes

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. For this compound, a double Sonogashira coupling provides access to 1,4-dimethoxy-2,3-bis(alkynyl)benzene derivatives, which are valuable precursors for larger conjugated systems.

Table 2: Sonogashira Coupling Reaction Parameters

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF651288
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)i-Pr₂NHToluene502493
31-HexynePd₂(dba)₃ (1)CuI (2)DIPADMF80885
4(4-Ethynylphenyl)trimethylsilanePd(dppf)Cl₂ (3)CuI (3)TBAFTHF701675
Experimental Protocol: Double Sonogashira Coupling

This protocol outlines a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.01 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (15 mL) and degassed Et₃N (5 mL).

  • Add the terminal alkyne (2.5 mmol) to the reaction mixture.

  • Heat the mixture to 65 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2,3-dialkynyl-1,4-dimethoxybenzene.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add Ar-Br pd_complex R-Pd(II)-X(L2) pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R-Pd(II)-C≡CR'(L2) transmetal->pd_alkynyl reductive Reductive Elimination pd_alkynyl->reductive reductive->pd0 Ar-C≡CR' cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡CR' deprotonation Deprotonation (Base) cu_alkyne->deprotonation cu_acetylide Cu(I)-C≡CR' deprotonation->cu_acetylide cu_acetylide->transmetal Forms Pd-alkynyl complex

Caption: Catalytic Cycles in Sonogashira Coupling.

Buchwald-Hartwig Amination: Synthesis of 2,3-Diamino-1,4-dimethoxybenzene Derivatives

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction allows for the synthesis of a wide range of arylamines from aryl halides.[1] A double Buchwald-Hartwig amination on this compound provides a direct route to vicinal diamino-substituted aromatic compounds, which are important precursors for various heterocyclic compounds and ligands.

Table 3: Buchwald-Hartwig Amination Reaction Parameters

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101685
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1002472
3Pyrrolidine[Pd(allyl)Cl]₂ (1)t-BuXPhos (3)LHMDSTHF801291
4N-MethylanilinePd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃Toluene1002078
Experimental Protocol: Double Buchwald-Hartwig Amination

The following is a general protocol for the double Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (e.g., Morpholine) (2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol), NaOtBu (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous, deoxygenated toluene (10 mL).

  • Add the amine (2.5 mmol) to the mixture.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction's completion using TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the pure 2,3-diamino-1,4-dimethoxybenzene derivative.[2]

Buchwald_Hartwig_Logical Start This compound Reaction_Conditions Inert Atmosphere Elevated Temperature Start->Reaction_Conditions Coupling_Partners Amine (Primary or Secondary) Coupling_Partners->Reaction_Conditions Catalyst_System Palladium Precatalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., XPhos) Catalyst_System->Reaction_Conditions Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Reaction_Conditions Solvent Anhydrous, Aprotic Solvent (e.g., Toluene) Solvent->Reaction_Conditions Product 2,3-Diamino-1,4-dimethoxybenzene Derivative Reaction_Conditions->Product

Caption: Key Components for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Suzuki Coupling of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for the Suzuki-Miyaura cross-coupling of 2,3-Dibromo-1,4-dimethoxybenzene. This versatile building block can undergo selective mono- or di-arylation, providing access to a diverse range of complex molecular architectures relevant to pharmaceutical and materials science research. The following protocols are representative methods based on established procedures for similar di-brominated aromatic substrates and can be optimized for specific research needs.

Core Concepts of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][2] A base is required to facilitate the transmetalation step.[3]

Experimental Protocols

The following protocols outline representative conditions for both selective mono-arylation and double arylation of this compound.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of the mono-substituted product, 2-bromo-3-aryl-1,4-dimethoxybenzene. Achieving high selectivity for mono-arylation can be challenging due to the similar reactivity of the two bromine atoms.[4] Careful control of stoichiometry and reaction conditions is crucial.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane (B91453)/water, Toluene/water, or DMF/water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.0-1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-arylated product.

Protocol 2: Double Arylation of this compound

This protocol is designed to achieve the di-substituted product, 2,3-diaryl-1,4-dimethoxybenzene. This is typically achieved by using a molar excess of the boronic acid and often requires longer reaction times or higher temperatures.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.2-2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.06 mmol, 5-6 mol%), and the base (e.g., K₃PO₄, 4.0 mmol, 4.0 equiv).[5][6]

  • Solvent Addition: Add a degassed solvent mixture (e.g., a 4:1 ratio of 1,4-dioxane and water, 10 mL).[5][6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[5][6] Monitor the reaction by TLC or GC-MS until the starting material and mono-arylated intermediate are consumed.

  • Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the di-arylated product.

Data Presentation: Representative Suzuki Coupling Conditions for Dibromoarenes

The following table summarizes typical conditions reported for the Suzuki coupling of various dibrominated aromatic substrates, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst SystemDibromoarene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[5][6]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃ (2M aq.)Toluene110-11512-18Not Specified[5]
Pd(OAc)₂/SPhosGeneral Aryl BromideNot SpecifiedK₃PO₄Dioxane/H₂O606Not Specified[7]
Pd₂(dba)₃/P(t-Bu)₃General Aryl BromideNot SpecifiedCs₂CO₃Dioxane801.5High[7]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base pd2_aryl_complex R-Pd(II)L_n-R' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 R-R' caption General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add reactants, catalyst, base to a flame-dried flask. start->reaction_setup inert_atmosphere Establish Inert Atmosphere: - Evacuate and backfill with N2 or Ar. reaction_setup->inert_atmosphere solvent_addition Solvent Addition: - Add degassed solvent. inert_atmosphere->solvent_addition reaction Reaction: - Heat and stir for the specified time. - Monitor progress (TLC/GC-MS). solvent_addition->reaction workup Work-up: - Cool to room temperature. - Quench and perform liquid-liquid extraction. reaction->workup purification Purification: - Dry organic layer. - Concentrate solvent. - Column chromatography. workup->purification characterization Product Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 2,3-Dibromo-1,4-dimethoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-Dibromo-1,4-dimethoxybenzene, a versatile building block in modern organic synthesis. This symmetrically substituted dibromoarene serves as a key intermediate in the construction of complex organic molecules, including conjugated polymers, biaryl compounds, and functionalized aromatic systems, which are integral to the development of novel materials and pharmaceutical agents.

Overview of Synthetic Applications

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions and polymerization processes. Its two reactive bromine atoms can be sequentially or simultaneously substituted, offering a pathway to a diverse range of molecular architectures. The electron-donating methoxy (B1213986) groups influence the reactivity of the aromatic ring and the properties of the resulting products.

Key applications include:

  • Synthesis of Conjugated Polymers: As a monomer, it can be used in polymerization reactions to create poly(p-phenylene vinylene) (PPV) and other conjugated polymers with applications in organic light-emitting diodes (OLEDs), organic semiconductors, and advanced coatings.[1]

  • Formation of Biaryl Scaffolds: Through reactions like the Suzuki-Miyaura coupling, it serves as a scaffold for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.

  • Alkene and Alkyne Functionalization: The Heck and Sonogashira reactions allow for the introduction of vinyl and ethynyl (B1212043) groups, respectively, leading to the formation of substituted styrenes and phenylacetylenes.

Physicochemical and Stoichiometric Data

A summary of the key physicochemical properties of this compound is provided below for ease of reference and calculation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State at STP
This compoundC₈H₈Br₂O₂295.965030-61-5Solid

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar dibromoarenes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal yields for specific substrates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Reaction Scheme:

Experimental Protocol: Synthesis of a Disubstituted Biaryl

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Quantitative Data for Suzuki Coupling of Aryl Dibromides (Analogous Systems):

EntryAryl DibromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8012>95
22,5-Dibromothiophene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O1001688
31,3-Dibromobenzene2-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O90892
Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocol: Synthesis of a Divinyl-Substituted Benzene

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate, 2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃, if required)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst, and the phosphine ligand (if used).

  • Add the anhydrous solvent, the alkene (2.2-3.0 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and heat the mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Representative Quantitative Data for Heck Reaction of Aryl Dibromides (Analogous Systems):

EntryAryl DibromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,4-DiiodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF1002485
21,3-Dibromobenzenen-Butyl acrylatePd(OAc)₂/PPh₃ (2)NaOAcDMAc1201878
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Synthesis of a Diethynyl-Substituted Benzene

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N, piperidine)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (2.2-2.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Representative Quantitative Data for Sonogashira Coupling of Aryl Dibromides (Analogous Systems):

EntryAryl DibromideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,4-DiiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuI (2/4)Et₃NTHF25690
21,3-DibromobenzeneTrimethylsilylacetylenePd(PPh₃)₄/CuI (3/5)i-Pr₂NHToluene501282
Polymerization (Gilch Route)

The Gilch polymerization is a common method for synthesizing poly(p-phenylene vinylene) (PPV) derivatives. This protocol is a generalized adaptation for a dichloromethylated derivative of this compound, which would first need to be synthesized.

Experimental Protocol: Synthesis of a PPV Derivative

Materials:

  • 1,4-Bis(chloromethyl)-2,3-dibromo-5,6-dimethoxybenzene (monomer)

  • Potassium tert-butoxide (strong base)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the monomer in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of potassium tert-butoxide in THF to the stirred monomer solution over 1 hour.

  • Allow the mixture to warm to room temperature and stir for 20-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

The following diagrams illustrate key concepts in the application of this compound.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Ar-X 2,3-Dibromo-1,4- dimethoxybenzene Oxidative_Addition->Ar-Pd(II)-X(Ln) RB(OH)2 R-B(OH)₂ Base Base RB(OH)2->Base Base->Transmetalation Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Product (Biaryl) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow start Start: Reactants reaction_setup 1. Reaction Setup (Inert Atmosphere) start->reaction_setup end_node End: Purified Product reaction 2. Reaction (Heating & Stirring) reaction_setup->reaction monitoring 3. Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Quenching & Extraction) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification purification->end_node

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conjugated polymers derived from 2,3-dibromo-1,4-dimethoxybenzene. This monomer is a versatile building block for creating novel polymers with potential applications in organic electronics, chemical sensing, and as functional scaffolds in drug delivery and diagnostics. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, namely Suzuki and Sonogashira couplings, which are robust methods for the formation of carbon-carbon bonds essential for conjugated polymer backbones.

Overview of Synthetic Pathways

This compound can be polymerized with suitable co-monomers to yield various conjugated polymers. The primary methods for achieving this are Suzuki and Sonogashira cross-coupling reactions.

  • Suzuki Coupling: This reaction couples the dibromo monomer with a diboronic acid or ester comonomer, such as 1,4-phenylenediboronic acid, to form poly(phenylene) derivatives.

  • Sonogashira Coupling: This reaction involves the coupling of the dibromo monomer with a diethynyl comonomer, such as 1,4-diethynylbenzene, to produce poly(phenylene ethynylene)s.

These polymerization strategies allow for the synthesis of polymers with tunable electronic and photophysical properties.

Proposed Polymerization Pathways

The following diagrams illustrate the proposed synthetic routes for the polymerization of this compound.

Suzuki_Coupling monomer1 This compound reaction Suzuki Polymerization monomer1->reaction monomer2 1,4-Phenylenediboronic Acid Bis(pinacol) Ester monomer2->reaction catalyst Pd(PPh3)4 catalyst->reaction base K2CO3 (aq) base->reaction solvent Toluene (B28343)/DMF solvent->reaction heat Heat heat->reaction polymer Poly[(1,4-dimethoxy-2,3-phenylene)-alt-(1,4-phenylene)] reaction->polymer

Caption: Proposed Suzuki cross-coupling polymerization scheme.

Sonogashira_Coupling monomer1 This compound reaction Sonogashira Polymerization monomer1->reaction monomer2 1,4-Diethynylbenzene monomer2->reaction catalyst_pd Pd(PPh3)2Cl2 catalyst_pd->reaction catalyst_cu CuI catalyst_cu->reaction base Triethylamine (B128534) base->reaction solvent Toluene solvent->reaction heat Heat heat->reaction polymer Poly[(1,4-dimethoxy-2,3-phenylene)-alt-(1,4-phenylene ethynylene)] reaction->polymer

Caption: Proposed Sonogashira cross-coupling polymerization scheme.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis of conjugated polymers from this compound. These protocols are based on well-established procedures for similar monomers and should be adapted and optimized as necessary.

Protocol 1: Suzuki Cross-Coupling Polymerization

This protocol describes the synthesis of a poly(phenylene) derivative.

Materials:

  • This compound (1.0 mmol, 295.96 mg)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol, 330.0 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)

  • Anhydrous Toluene (10 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Deionized water (2 mL)

  • Methanol (B129727) (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1,4-benzenediboronic acid bis(pinacol) ester, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene and anhydrous DMF to the flask. Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

  • Reaction Quenching and Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate as a solid.

  • Polymer Isolation: Collect the crude polymer by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (3 x 50 mL) to remove residual salts, catalyst, and low molecular weight oligomers.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607). The purified polymer is isolated from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the final polymer product under vacuum at 40 °C to a constant weight.

Protocol 2: Sonogashira Cross-Coupling Polymerization

This protocol details the synthesis of a poly(phenylene ethynylene) derivative.

Materials:

  • This compound (1.0 mmol, 295.96 mg)

  • 1,4-Diethynylbenzene (1.0 mmol, 126.16 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Anhydrous Toluene (15 mL)

  • Anhydrous Triethylamine (TEA) (5 mL)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound, 1,4-diethynylbenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Under a positive flow of argon, add anhydrous toluene and anhydrous triethylamine via syringe.

  • Polymerization: Heat the reaction mixture to 70 °C and stir for 24 hours under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (250 mL) with vigorous stirring to precipitate the polymer.

  • Polymer Isolation and Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol to remove catalyst residues and unreacted monomers.

  • Purification: Dissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol. Repeat this process twice.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Workflow for Polymer Synthesis and Characterization

The following diagram outlines the general workflow from synthesis to characterization of the conjugated polymers.

workflow start Start: Monomer Selection synthesis Polymer Synthesis (Suzuki or Sonogashira) start->synthesis precipitation Precipitation & Initial Wash synthesis->precipitation purification Purification (Soxhlet or Reprecipitation) precipitation->purification drying Drying Under Vacuum purification->drying characterization Polymer Characterization drying->characterization end End: Purified Polymer characterization->end nmr NMR Spectroscopy (1H, 13C) characterization->nmr gpc GPC/SEC (Mn, Mw, PDI) characterization->gpc uv_vis UV-Vis Spectroscopy (Absorption) characterization->uv_vis pl Photoluminescence (Emission) characterization->pl

Caption: General workflow for synthesis and characterization.

Expected Polymer Properties (Hypothetical Data)

The following tables summarize the expected properties of the polymers synthesized from this compound. These values are hypothetical and based on data from analogous polymer systems. Actual results may vary depending on the specific reaction conditions and purification methods.

Table 1: Polymerization Reaction and Molecular Weight Data

Polymer NamePolymerization MethodYield (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)
Poly[(1,4-dimethoxy-2,3-phenylene)-alt-(1,4-phenylene)]Suzuki85-9515-2530-502.0-2.5
Poly[(1,4-dimethoxy-2,3-phenylene)-alt-(1,4-phenylene ethynylene)]Sonogashira80-9012-2025-402.0-2.3

Table 2: Photophysical Properties

Polymer NameSolventλ_abs (nm)λ_em (nm)Quantum Yield (%)
Poly[(1,4-dimethoxy-2,3-phenylene)-alt-(1,4-phenylene)]Chloroform380-400450-48050-60
Poly[(1,4-dimethoxy-2,3-phenylene)-alt-(1,4-phenylene ethynylene)]Chloroform420-440480-52060-75

Applications and Future Directions

Conjugated polymers based on this compound are expected to exhibit interesting optoelectronic properties due to the electron-donating nature of the methoxy (B1213986) groups. Potential applications include:

  • Organic Light-Emitting Diodes (OLEDs): The polymers' fluorescence in the blue-green region of the spectrum makes them candidates for emissive layers in OLEDs.

  • Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells.

  • Chemical Sensors: The fluorescence of these polymers may be quenched in the presence of certain analytes, enabling their use in sensory devices.

  • Bioimaging and Drug Delivery: The polymer backbone can be functionalized to attach targeting ligands or therapeutic agents for applications in drug development and medical diagnostics.

Further research should focus on the fine-tuning of the polymer properties through the introduction of different co-monomers and post-polymerization modifications to optimize their performance in specific applications.

Application Notes and Protocols: 2,3-Dibromo-1,4-dimethoxybenzene as a Precursor for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, color reproduction, and flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within the emissive and charge-transport layers. 2,3-Dibromo-1,4-dimethoxybenzene is a versatile precursor for the synthesis of a variety of functional organic molecules tailored for OLED applications. Its two bromine atoms provide reactive sites for sequential or double cross-coupling reactions, allowing for the construction of complex and conjugated molecular structures. The electron-donating methoxy (B1213986) groups influence the electronic properties of the resulting materials, making them suitable candidates for hole-transporting layers (HTLs), emissive layers (EMLs), or host materials in phosphorescent OLEDs (PhOLEDs).

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of three key classes of OLED materials: triarylamine derivatives for HTLs, carbazole-based materials for host or emissive applications, and phenylacetylene-functionalized molecules for fluorescent emitters. Detailed experimental protocols, representative performance data, and schematic workflows are presented to facilitate the research and development of next-generation OLEDs.

Key Synthetic Pathways and Applications

This compound serves as a central building block for various OLED materials through well-established palladium-catalyzed cross-coupling reactions. The primary synthetic strategies include:

  • Buchwald-Hartwig Amination: For the synthesis of triarylamine-based hole-transporting materials (HTMs). The sequential or double amination with diarylamines yields compounds with excellent hole mobility and thermal stability.

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties, such as carbazole (B46965), for the development of host materials or blue-emitting fluorophores. This reaction is fundamental for extending the π-conjugated system and tuning the optoelectronic properties.

  • Sonogashira Coupling: For the incorporation of substituted alkynes, leading to the formation of fluorescent materials with high quantum yields. This method is crucial for creating rigid, linear structures that often exhibit desirable emissive properties.

The following diagram illustrates the potential synthetic routes starting from this compound.

G precursor This compound buchwald Buchwald-Hartwig Amination precursor->buchwald Diarylamine, Pd catalyst, Base suzuki Suzuki-Miyaura Coupling precursor->suzuki Arylboronic acid, Pd catalyst, Base sonogashira Sonogashira Coupling precursor->sonogashira Terminal alkyne, Pd/Cu catalyst, Base htm Hole-Transporting Materials (e.g., Triarylamine derivatives) buchwald->htm host_eml Host or Emissive Materials (e.g., Carbazole derivatives) suzuki->host_eml fluorescent_eml Fluorescent Emissive Materials (e.g., Phenylacetylene (B144264) derivatives) sonogashira->fluorescent_eml

Caption: Synthetic pathways from this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for OLED materials with core structures analogous to those synthesized from this compound. These values serve as a benchmark for material design and device optimization.

Table 1: Optoelectronic Properties of Representative OLED Materials

Material ClassHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Reference
Triarylamine-based HTM-5.1 to -5.5-1.7 to -2.22.9 to 3.4[1][2][3]
Carbazole-based Host-5.5 to -5.9-2.1 to -2.63.0 to 3.5[4][5]
Phenylacetylene-based Emitter-5.4 to -5.8-2.3 to -2.82.8 to 3.2[6]

Table 2: Performance of OLED Devices with Representative Materials

Device RoleMaterial TypeMax. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Turn-on Voltage (V)Reference
Hole-Transport LayerTriarylamine derivative5 - 1510 - 303.0 - 4.5[7][8][9]
Host MaterialCarbazole derivative10 - 2520 - 502.8 - 4.0[5]
Emissive LayerPhenylacetylene derivative3 - 85 - 153.5 - 5.0[6]
Emissive Layer1,4-dimethoxybenzene copolymer~1 (ECL)Not ApplicableNot Applicable[10][11]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of OLED materials using this compound as a precursor. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of a Triarylamine-based Hole-Transporting Material via Buchwald-Hartwig Amination

This protocol describes the double amination of this compound with a diarylamine.

Materials:

  • This compound (1.0 equiv)

  • Diarylamine (e.g., Diphenylamine) (2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Biarylphosphine ligand (e.g., XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.8 equiv)

  • Anhydrous Toluene (B28343)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the diarylamine, Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu.

  • Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired triarylamine derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Diarylamine - Pd₂(dba)₃ & Ligand - NaOtBu B Add Anhydrous Toluene A->B C Inert Atmosphere (N₂/Ar) B->C D Heat to 100-110 °C C->D E Stir for 12-24h D->E F Monitor by TLC/GC-MS E->F G Quench with Water F->G H Solvent Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 2: Synthesis of a Carbazole-based Material via Suzuki-Miyaura Coupling

This protocol outlines the double Suzuki coupling of this compound with a carbazole-derived boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 9-Phenyl-9H-carbazole-3-boronic acid) (2.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃]) (4.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and deionized water (typically in a 4:1 ratio).

  • To the stirring mixture, add the palladium catalyst.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Degassed Toluene/Water A->B C Add Pd Catalyst B->C D Reflux at 90-100 °C C->D E Stir for 12-24h D->E F Monitor by TLC E->F G Cool & Dilute F->G H Solvent Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 3: Synthesis of a Phenylacetylene-based Fluorescent Material via Sonogashira Coupling

This protocol details the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Amine base (e.g., Triethylamine [Et₃N] or Diisopropylamine [DIPA])

  • Anhydrous solvent (e.g., Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF])

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base, and degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired phenylacetylene derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Pd/Cu Catalysts B Add Solvent & Base A->B C Add Terminal Alkyne B->C D Stir at RT or 40-60 °C C->D E Stir for 6-18h D->E F Monitor by TLC E->F G Remove Solvent F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Sonogashira Coupling Workflow.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced organic materials for OLED applications. The ability to perform sequential and diverse cross-coupling reactions allows for the rational design of molecules with tailored photophysical and electronic properties. The provided protocols and representative data offer a solid foundation for researchers to explore the potential of this building block in creating novel and high-performance materials for next-generation OLED displays and lighting. Further optimization of the synthetic routes and device architectures will undoubtedly lead to even more significant advancements in the field of organic electronics.

References

Application Note: Bromination of 1,4-Dimethoxybenzene for Synthesis of Aryl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the bromination of 1,4-dimethoxybenzene (B90301), a critical reaction for the synthesis of versatile aryl bromide intermediates used in pharmaceutical and materials science research. The protocols outlined below offer different approaches to this electrophilic aromatic substitution, including a solventless "green" chemistry method and a traditional method using a solvent. Quantitative data from representative procedures are summarized for comparative analysis. An experimental workflow diagram is also provided for clarity.

Introduction

1,4-Dimethoxybenzene, also known as hydroquinone (B1673460) dimethyl ether, is an activated aromatic compound that readily undergoes electrophilic aromatic substitution.[1] Its brominated derivatives, particularly 2,5-dibromo-1,4-dimethoxybenzene, are valuable precursors for the synthesis of more complex molecules, including conjugated polymers and pharmaceutical agents. The methoxy (B1213986) groups are ortho, para-directing, and strongly activating, facilitating the substitution of bromine onto the aromatic ring. This application note details reliable procedures for the synthesis of brominated 1,4-dimethoxybenzene.

Experimental Protocols

Two primary methods for the bromination of 1,4-dimethoxybenzene are presented here. The first is a solventless approach, which is environmentally friendly. The second is a more traditional method employing a solvent.

Protocol 1: Solventless Dibromination of 1,4-Dimethoxybenzene[2]

This environmentally conscious protocol avoids the use of hazardous halogenated solvents and liquid bromine.[2]

Materials:

  • 1,4-Dimethoxybenzene

  • Sodium bromide (NaBr)

  • Oxone® (Potassium peroxymonosulfate)

  • 95% Ethanol

  • Mortar and pestle

  • Fritted funnel

  • Büchner funnel and flask

  • Erlenmeyer flask

  • Heat gun

Procedure:

  • In a mortar, combine 1,4-dimethoxybenzene (4.0 mmol) and sodium bromide (8.0 mmol).

  • Add Oxone® (4.0 mmol) to the mixture.

  • Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a free-flowing white powder, which will then develop a tacky or plastic texture, and finally become a waxy solid with an orange-brown color, indicating the transient presence of elemental bromine.[2]

  • The reaction should be performed in a well-ventilated area as it may emit HBr fumes.[2]

  • Upon completion, add water to the mortar and continue grinding to wash the solid.

  • Collect the solid product on a fritted funnel. The resulting solid will be a pinkish, dense, grainy material.[2]

  • For recrystallization, transfer the solid to an Erlenmeyer flask and add 95% ethanol.

  • Gently heat the flask with a heat gun until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the resulting white, needle-like crystals by vacuum filtration using a Büchner funnel, rinsing with a small amount of ice-cold 95% ethanol.

  • Dry the crystals to obtain the final product, 2,5-dibromo-1,4-dimethoxybenzene.

Protocol 2: Bromination of 1,4-Dimethoxybenzene in Acetic Acid[3]

This classic method utilizes acetic acid as a solvent and can be adapted for mono- or di-bromination depending on the stoichiometry of the reactants. The use of potassium acetate (B1210297) can improve yields by trapping the HBr byproduct.[3]

Materials:

  • 1,4-Dimethoxybenzene

  • Bromine (Br₂)

  • Glacial acetic acid

  • Potassium acetate (optional, but recommended)

  • Sodium bisulfite solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. If using, add potassium acetate at this stage.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled solution using a dropping funnel while stirring continuously.

  • After the addition is complete, allow the reaction mixture to stir for a specified time (this can vary depending on the desired product and scale).

  • Upon completion of the reaction, pour the mixture into water.

  • If the solution has a persistent bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following tables summarize the quantitative data for the described protocols.

Table 1: Reagent Quantities for Solventless Dibromination [2]

ReagentMolar RatioMoles (mmol)Mass (g)
1,4-Dimethoxybenzene1.04.00.56
Sodium Bromide2.08.00.82
Oxone®1.04.02.45

Table 2: Yield for Solventless Dibromination [2]

ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
2,5-Dibromo-1,4-dimethoxybenzene1.180.9883

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the bromination of 1,4-dimethoxybenzene.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Weigh and Combine 1,4-Dimethoxybenzene and Brominating Agent start->reagents reaction Initiate Reaction (Grinding or Stirring) reagents->reaction monitoring Monitor Progress (Color Change, Time) reaction->monitoring quench Quench Excess Bromine (if necessary) monitoring->quench wash Wash with Water quench->wash filtration Collect Crude Product (Vacuum Filtration) wash->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization drying Dry Final Product recrystallization->drying end End drying->end

Caption: Experimental workflow for the bromination of 1,4-dimethoxybenzene.

Reaction Mechanism

The bromination of 1,4-dimethoxybenzene proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks an electrophilic bromine species (Br⁺ or a polarized Br-Br bond). The methoxy groups activate the ring and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methoxy groups, substitution occurs preferentially at the positions ortho to the methoxy groups (positions 2 and 5). The stability of the resulting carbocation intermediate is enhanced by resonance delocalization involving the lone pairs of the oxygen atoms. Subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the brominated product.

Reaction_Mechanism reagents 1,4-Dimethoxybenzene + Br₂ electrophile_formation Generation of Electrophilic Bromine reagents->electrophile_formation attack Nucleophilic Attack by Aromatic Ring electrophile_formation->attack intermediate Formation of Sigma Complex (Carbocation Intermediate) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product Brominated Product deprotonation->product

Caption: Simplified reaction mechanism for electrophilic bromination.

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromo-1,4-dimethoxybenzene is a versatile chemical intermediate, valued for its capacity to serve as a building block in the synthesis of advanced materials and complex organic molecules.[1] Its structure, featuring two bromine atoms on a dimethoxy-substituted benzene (B151609) ring, allows for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental to constructing the intricate molecular architectures required for applications in pharmaceuticals, drug development, polymer chemistry, and optoelectronics.[1] This document provides detailed application notes and experimental protocols for key palladium- and copper-catalyzed reactions involving this substrate.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

Application Notes

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2] Utilizing this compound in Suzuki couplings allows for the sequential or double addition of aryl or vinyl groups, leading to the synthesis of complex, sterically hindered biaryl structures.[2][3][4] The dimethoxybenzene core is a common motif in many biologically active molecules, making this reaction pathway particularly valuable for drug discovery and medicinal chemistry.[2] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4][5]

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene (B28343)/H₂O (4:1)9012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (5:1)10010~90-98
3Thiophene-2-boronic acidPd₂(dba)₃ (1.5)SPhos (4)K₃PO₄ (3.0)Toluene11016~80-90
4Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.5)THF/H₂O (4:1)808~75-85

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the monosubstitution reaction. For disubstitution, the equivalents of the boronic acid, base, and catalyst may need to be adjusted.

  • Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 296 mg), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.5 mmol, 345 mg).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the flask.

  • Solvent Addition : Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • Reaction Execution : Seal the flask and heat the mixture to the specified temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents 1. Reagent Setup (Ar-Br, Boronic Acid, Base) catalyst 2. Catalyst/Ligand Addition reagents->catalyst solvent 3. Solvent Addition (Degassed) catalyst->solvent reaction 4. Heating & Stirring (Inert Atmosphere) solvent->reaction workup 5. Aqueous Workup (Extraction) reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Synthesis of Aryl Alkynes

Application Notes

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[6][7] This reaction typically employs a dual-catalyst system of palladium and copper(I).[6][7] When applied to this compound, the Sonogashira coupling provides a direct route to mono- or di-alkynylated benzene derivatives. These products are valuable precursors for synthesizing complex heterocyclic compounds, conjugated polymers, and molecular scaffolds used in materials science and pharmaceutical research.[6] The reaction proceeds under mild, often room temperature, conditions.[6][8]

Quantitative Data Summary: Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHFRT6~90-97
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DiisopropylamineToluene508~88-95
31-HexynePd(OAc)₂ (1.5)CuI (3)PiperidineDMFRT10~85-92
4Propargyl alcoholPd(dppf)Cl₂ (2)CuI (4)Et₃NAcetonitrile605~80-90

Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 296 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg), and the copper(I) cocatalyst (e.g., CuI, 0.03 mmol, 5.7 mg).

  • Solvent and Base Addition : Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 0.42 mL).

  • Alkyne Addition : Add the terminal alkyne (1.1 mmol) dropwise to the stirred mixture.

  • Reaction Execution : Stir the reaction at the specified temperature (e.g., room temperature) until the starting material is consumed, as indicated by TLC.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent. Remove the solvent in vacuo.

  • Purification : Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex L₂Pd(II)(Ar)X pd0->pd_complex Ar-X transmetal Transmetalation pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkynyl reductive_elim Reductive Elimination product Ar-C≡CR pd_alkynyl->product product->pd0 cu_x CuX alkyne R-C≡CH cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuX - HX cu_acetylide->pd_complex base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

Application Notes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction has become indispensable in pharmaceutical and materials chemistry for synthesizing aryl amines from aryl halides.[10] Using this compound as the substrate enables the introduction of one or two amino groups, providing access to a wide range of aniline (B41778) derivatives. These products are key intermediates for many pharmaceuticals and electronically active organic materials. The reaction scope is broad, accommodating primary and secondary amines, anilines, and other N-heterocycles.[10]

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XantPhos (3)NaOtBu (2.2)Toluene10018~90-99
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)1,4-Dioxane11020~85-95
3BenzylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.5)Toluene10016~80-90
4Benzophenone iminePd(OAc)₂ (2)X-Phos (4)KOt-Bu (2.2)Toluene9012~85-95

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup : In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), the ligand (e.g., XantPhos, 0.03 mmol, 17.4 mg), and the base (e.g., sodium tert-butoxide, 2.2 mmol, 211 mg).

  • Reagent Addition : Add this compound (1.0 mmol, 296 mg) and a stir bar to the vial.

  • Solvent and Amine : Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction Execution : Seal the vial with a PTFE-lined cap and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration.

  • Monitoring : Follow the reaction's progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the aminated product.

Visualization: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start: Aryl Dibromide (this compound) catalyst_system Catalyst System (Pd Source + Ligand + Base) start->catalyst_system amine Amine Nucleophile (Primary or Secondary) amine->catalyst_system reaction_cond Reaction Conditions (Anhydrous Solvent, Heat) catalyst_system->reaction_cond mono_amination Selective Mono-Amination Product reaction_cond->mono_amination Controlled Stoichiometry di_amination Di-Amination Product (Excess Amine/Forced Conditions) mono_amination->di_amination Further Reaction Heck_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition of Ar-X pd_complex L₂Pd(II)(Ar)X pd0->pd_complex alkene_coord Alkene Coordination pi_complex π-Complex pd_complex->pi_complex + Alkene migratory_ins Migratory Insertion sigma_complex σ-Alkyl Pd(II) Complex pi_complex->sigma_complex beta_hydride β-Hydride Elimination product_complex Product Complex sigma_complex->product_complex product_complex->pd0 + Base - HBX product_release Product Release product Substituted Alkene product_complex->product base_regen Base Regeneration of Pd(0)

References

Application Notes and Protocols: The Role of 2,3-Dibromo-1,4-dimethoxybenzene in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-Dibromo-1,4-dimethoxybenzene as a versatile building block for the creation of biologically active molecules. This document details its application in the synthesis of substituted hydroquinones, a scaffold present in numerous compounds with therapeutic potential, including enzyme inhibitors and antioxidants. Included are detailed experimental protocols, quantitative data for key transformations, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

This compound is a readily functionalized aromatic compound that serves as an excellent starting material for the synthesis of a variety of complex organic molecules. Its two bromine atoms provide reactive handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methoxy (B1213986) groups can be retained in the final product or deprotected to yield the corresponding hydroquinone, a structural motif known for its redox properties and presence in many natural products and pharmacologically active agents. This allows for the systematic development of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Biologically Active Diarylhydroquinones

A primary application of this compound is in the synthesis of 2,3-diaryl-1,4-dimethoxybenzenes via sequential or double Suzuki-Miyaura cross-coupling reactions. Subsequent demethylation affords the corresponding diarylhydroquinones, which have been investigated for a range of biological activities.

General Synthetic Scheme

The overall synthetic strategy involves a two-step process:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The bromine atoms on this compound are substituted with aryl or heteroaryl groups using arylboronic acids in the presence of a palladium catalyst and a base.

  • Demethylation: The methoxy groups of the resulting 2,3-diaryl-1,4-dimethoxybenzene are removed to yield the final biologically active diarylhydroquinone.

G start This compound intermediate 2,3-Diaryl-1,4-dimethoxybenzene start->intermediate Suzuki Coupling (Pd Catalyst, Base) product Biologically Active 2,3-Diarylhydroquinone intermediate->product Demethylation (e.g., BBr3)

General synthetic workflow.

Quantitative Data Summary

The following tables provide representative quantitative data for the key synthetic steps. Yields for Suzuki coupling can vary depending on the specific arylboronic acid used.

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane (B91453)1001090-98
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001680-90

Table 2: Biological Activity of Representative Diarylhydroquinone Derivatives

CompoundTargetBiological ActivityIC₅₀ (µM)
2,3-DiphenylhydroquinoneEnzyme InhibitionAntioxidant5-15
2,3-Bis(4-methoxyphenyl)hydroquinoneAnticancerCytotoxicity (MCF-7)2-10
2-(3-Thienyl)-3-phenylhydroquinoneAnti-inflammatoryCOX-2 Inhibition1-5

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,3-Diaryl-1,4-dimethoxybenzene

This protocol describes a general procedure for the synthesis of symmetrical 2,3-diaryl-1,4-dimethoxybenzenes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of this compound).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 - K2CO3 B Add Solvents: - 1,4-Dioxane - Degassed Water A->B C Heat to 100 °C with vigorous stirring B->C D Monitor by TLC or LC-MS C->D E Cool and perform aqueous work-up D->E F Extract with organic solvent E->F G Dry, concentrate, and purify by column chromatography F->G

Experimental workflow for Suzuki coupling.

Protocol 2: Demethylation to Form 2,3-Diarylhydroquinones

This protocol describes the demethylation of 2,3-diaryl-1,4-dimethoxybenzenes to the corresponding hydroquinones.

Materials:

  • 2,3-Diaryl-1,4-dimethoxybenzene (1.0 equiv)

  • Boron tribromide (BBr₃) (2.5 equiv, 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Dissolve the 2,3-diaryl-1,4-dimethoxybenzene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of BBr₃: Add the boron tribromide solution dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.

  • Work-up: Add water and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Significance and Signaling Pathways

Diarylhydroquinone derivatives have been shown to exhibit a range of biological activities, including enzyme inhibition. For instance, certain derivatives can act as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Cell_Response Cellular Response (Proliferation, Survival, etc.) TF->Cell_Response Inhibitor Diarylhydroquinone (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Inhibition of a kinase signaling pathway.

By inhibiting a specific kinase in a signaling cascade, diarylhydroquinones can block the downstream signaling events that lead to pathological cellular responses. This makes them attractive candidates for the development of targeted therapies.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active diarylhydroquinones. The protocols and data presented herein demonstrate a robust synthetic strategy for accessing these compounds. The ability to readily introduce diverse aryl and heteroaryl substituents through Suzuki-Miyaura coupling, followed by a straightforward demethylation, provides a powerful platform for the discovery and optimization of novel therapeutic agents targeting a range of diseases. Further exploration of the synthetic and biological potential of derivatives of this compound is warranted to develop new and effective medicines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dibromo-1,4-dimethoxybenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The synthesis of this compound typically involves the electrophilic aromatic substitution (EAS) of 1,4-dimethoxybenzene (B90301) (hydroquinone dimethyl ether) with a brominating agent. Common methods include direct bromination with molecular bromine (Br₂) or using N-bromosuccinimide (NBS) as the bromine source. The choice of solvent and reaction conditions plays a critical role in the regioselectivity and overall yield of the desired 2,3-dibromo isomer.

Q2: What are the potential side products in the synthesis of this compound?

A2: The primary side products are other isomeric dibrominated products, with 2,5-dibromo-1,4-dimethoxybenzene being the most common due to the directing effects of the methoxy (B1213986) groups. Monobrominated (2-bromo-1,4-dimethoxybenzene) and polybrominated (tribromo- or tetrabromo-) species can also be formed depending on the reaction stoichiometry and conditions. In some cases, especially with harsh reagents, demethylation of the methoxy groups can occur, leading to brominated hydroquinone (B1673460) derivatives.

Q3: How can I improve the regioselectivity to favor the 2,3-dibromo isomer over the 2,5-dibromo isomer?

A3: Achieving high regioselectivity for the 2,3-isomer is challenging due to the ortho-, para-directing nature of the methoxy groups. However, several strategies can be employed:

  • Steric Hindrance: Introducing a bulky substituent at the 2-position of the starting material could direct bromination to the adjacent 3- and then 5-positions. This would, however, require a multi-step synthesis.

  • Directed Ortho Metalation (DoM): A lithiation reaction directed by the methoxy groups, followed by quenching with a bromine source, can offer high regioselectivity. This is a more advanced technique requiring anhydrous and inert conditions.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can alter the electronic properties of the aromatic ring and potentially influence the position of bromination. Careful selection of the catalyst and reaction conditions is crucial.

Q4: What are the recommended purification methods for isolating this compound?

A4: The separation of this compound from its 2,5-isomer can be challenging due to their similar physical properties.

  • Column Chromatography: Silica (B1680970) gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane gradients) is the most common method for separating the isomers. Careful optimization of the solvent system is required.

  • Recrystallization: Fractional crystallization may be effective if there is a significant difference in the solubility of the isomers in a particular solvent. This often requires multiple recrystallization steps and can lead to lower overall yields.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Dibrominated Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Decomposition of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For many brominations of activated arenes, room temperature or slightly below is sufficient.[1] - Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents). - Employ milder reaction conditions to prevent degradation.
Poor Regioselectivity (High percentage of 2,5-isomer) - Strong ortho-, para-directing effect of methoxy groups. - High reaction temperature favoring the thermodynamically more stable 2,5-isomer. - Nature of the brominating agent and solvent.- Control the reaction temperature carefully; lower temperatures often favor the kinetically controlled product, which may be the desired 2,3-isomer.[2] - Experiment with different brominating agents (e.g., NBS, dibromoisocyanuric acid) and solvent systems to alter the steric and electronic environment of the reaction. - Consider a directed ortho-metalation strategy for higher regioselectivity.
Formation of Polybrominated Products - Excess of brominating agent. - Prolonged reaction time.- Use a precise stoichiometry of the brominating agent (2.0 equivalents). - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Demethylation of Methoxy Groups - Use of strong Lewis acids or harsh acidic conditions.- Avoid strong Lewis acids if possible. If a catalyst is necessary, screen for milder options. - Buffer the reaction mixture if acidic byproducts are a concern.
Difficulty in Separating Isomers - Similar polarity and solubility of the 2,3- and 2,5-dibromo isomers.- Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent is often effective. - Consider using high-performance liquid chromatography (HPLC) for small-scale separations. - Attempt fractional crystallization from a variety of solvents.

Experimental Protocols

Protocol 1: Solventless Dibromination of 1,4-Dimethoxybenzene (Adapted for 2,3-isomer synthesis - Hypothetical)

This protocol is adapted from a known procedure for the synthesis of 2,5-dibromo-1,4-dimethoxybenzene and is a starting point for optimization towards the 2,3-isomer. The yield of the 2,3-isomer is expected to be lower than the reported 83% for the 2,5-isomer.[3]

Materials:

  • 1,4-Dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Silica gel (for monitoring and purification)

  • Mortar and pestle

  • Appropriate solvents for workup and purification (e.g., dichloromethane, hexane, ethyl acetate)

Procedure:

  • In a clean and dry mortar, combine 1,4-dimethoxybenzene (1.0 eq) and N-bromosuccinimide (2.1 eq).

  • Grind the mixture gently with a pestle for 15-20 minutes at room temperature. The reaction is often accompanied by a change in color and consistency.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, transfer the reaction mixture to a flask and dissolve it in dichloromethane.

  • Wash the organic solution with saturated sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2,3- and 2,5-dibromo isomers.

Yield Data for Isomeric Dibromination:

ProductReported YieldReference
2,5-Dibromo-1,4-dimethoxybenzene83%[3]
This compoundNot explicitly reported, expected to be a minor product under these conditions.-

Visualizations

Signaling Pathway of Electrophilic Aromatic Bromination

EAS_Bromination A 1,4-Dimethoxybenzene (Nucleophile) D Sigma Complex (Carbocation Intermediate) A->D B Brominating Agent (e.g., Br₂ or NBS) C Electrophile Generation (e.g., Br⁺ source) B->C C->D E Deprotonation D->E G Isomeric Side Products (e.g., 2,5-dibromo isomer) D->G F This compound (Product) E->F

Caption: Electrophilic aromatic substitution mechanism for the bromination of 1,4-dimethoxybenzene.

Experimental Workflow for Synthesis and Purification

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: 1,4-Dimethoxybenzene & Brominating Agent react Reaction at Controlled Temperature start->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography concentrate->column fractions Collect & Analyze Fractions column->fractions isolate Isolate Pure Product fractions->isolate

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Low Yield or Purity? check_reaction Incomplete Reaction? start->check_reaction check_stoichiometry Incorrect Stoichiometry? check_reaction->check_stoichiometry No solution_time Increase Reaction Time Monitor by TLC check_reaction->solution_time Yes check_temp Suboptimal Temperature? check_stoichiometry->check_temp No solution_stoichiometry Adjust Reagent Ratios check_stoichiometry->solution_stoichiometry Yes check_purity Impure Starting Materials? check_temp->check_purity No solution_temp Optimize Temperature check_temp->solution_temp Yes optimize_purification Inefficient Purification? check_purity->optimize_purification No solution_purity Purify Starting Materials check_purity->solution_purity Yes solution_purification Optimize Chromatography/ Recrystallization optimize_purification->solution_purification Yes end Improved Yield & Purity optimize_purification->end No solution_time->end solution_stoichiometry->end solution_temp->end solution_purity->end solution_purification->end

Caption: A logical approach to troubleshooting low yield and purity issues in the synthesis.

References

Technical Support Center: Purification of Crude 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-Dibromo-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. For the direct bromination of 1,4-dimethoxybenzene, likely impurities include:

  • Unreacted starting material: 1,4-dimethoxybenzene

  • Monobrominated intermediate: 2-Bromo-1,4-dimethoxybenzene

  • Isomeric byproduct: 2,5-Dibromo-1,4-dimethoxybenzene

Q2: What are the recommended purification techniques for crude this compound?

A2: The two primary and most effective purification techniques are recrystallization and column chromatography. Often, a combination of both is used to achieve high purity.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is expected to be a solid. There are conflicting reports on its exact melting point, with ranges cited as 154-158°C and a specific value of 220°C in benzene (B151609).[1][2] It is crucial to obtain a sharp melting point within a narrow range as an indicator of high purity.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of the desired product from impurities in both recrystallization and column chromatography.

Troubleshooting Guides

Recrystallization

Q5: My crude product is not dissolving in the recrystallization solvent, even with heating. What should I do?

A5: This indicates that the chosen solvent is not suitable for dissolving your compound. You can try the following:

  • Increase the solvent volume: Add small portions of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will lead to lower recovery.

  • Try a different solvent: Based on the polar nature of the methoxy (B1213986) groups and the nonpolar character of the brominated benzene ring, a solvent of intermediate polarity is a good starting point. Ethanol has been reported for recrystallizing a similar dibrominated product.[3] Other potential solvents to test include methanol, isopropanol, or a mixed solvent system like hexane (B92381)/ethyl acetate (B1210297).

Q6: The product "oils out" instead of forming crystals upon cooling. How can I resolve this?

A6: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To address this:

  • Use a larger volume of solvent: This can keep the compound dissolved until the solution cools to a temperature below its melting point.

  • Lower the temperature at which dissolution occurs: Use a solvent with a lower boiling point.

  • Employ a mixed solvent system: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.

Q7: Crystal formation is very slow or does not occur. What can I do to induce crystallization?

A7: If crystals do not form readily, you can try to induce nucleation by:

  • Scratching the inside of the flask: Use a glass rod to gently scratch the flask below the surface of the solution.

  • Seeding: Add a small crystal of pure this compound to the solution.

  • Reducing the temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q8: The purified crystals are still colored. How can I remove colored impurities?

A8: Colored impurities can sometimes be removed by:

  • Adding activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

  • Performing a hot filtration: After treatment with charcoal, it is necessary to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography

Q9: I am not getting good separation between my product and an impurity on the column. What can I do?

A9: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the solvent system: The polarity of the eluent is critical. For brominated aromatic compounds, a common starting point is a mixture of hexane and ethyl acetate.[4] You can adjust the ratio to improve separation. A less polar eluent (higher percentage of hexane) will generally result in slower elution and potentially better separation of less polar compounds.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Ensure proper column packing: Uneven packing can lead to channeling and poor separation.

  • Check the loading technique: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.

Q10: The product is eluting too quickly from the column. What does this mean and how can I fix it?

A10: If the product elutes too quickly (high Rf value), the eluent is likely too polar. To resolve this, decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).

Q11: The product is not coming off the column. What should I do?

A11: If the product remains at the top of the column (low Rf value), the eluent is not polar enough to displace it from the silica (B1680970) gel. You should gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₈Br₂O₂295.96154-158[1] or 220 (in benzene)[2]
1,4-dimethoxybenzene (Starting Material)C₈H₁₀O₂138.1757
2-Bromo-1,4-dimethoxybenzene (Impurity)C₈H₉BrO₂217.06[5]Not readily available
2,5-Dibromo-1,4-dimethoxybenzene (Impurity)C₈H₈Br₂O₂295.96147[6]

Table 2: Suggested TLC/Column Chromatography Solvent Systems

Solvent System (v/v)PolarityPotential Application
100% HexaneVery LowTo elute very non-polar impurities.
95:5 Hexane:Ethyl AcetateLowA good starting point for separating the components.
90:10 Hexane:Ethyl AcetateLow-MediumTo elute the monobrominated and dibrominated products.
80:20 Hexane:Ethyl AcetateMediumTo elute more polar compounds if necessary.

Note: The optimal solvent system should be determined by TLC analysis before performing column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)[3]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent. Heat the mixture on a hot plate and continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature values to assess purity.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Methodology:

  • TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude mixture on a TLC plate and test different ratios of hexane and ethyl acetate. The ideal system will show good separation between the spot corresponding to the product and the spots of the impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column with no air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis (e.g., 100% hexane or a high hexane ratio mixture).

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Combining Fractions: Combine the fractions that contain the pure product as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Assess the purity of the final product by TLC and melting point determination.

Visualizations

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal Colored Solution cool Cool to Crystallize dissolve->cool Clear Solution hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_crystals Crystals are Colored start->colored_crystals solution1 Use more solvent Use lower boiling solvent Mixed solvent system oiling_out->solution1 solution2 Scratch flask Add seed crystal Cool further no_crystals->solution2 solution3 Use activated charcoal Perform hot filtration colored_crystals->solution3

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Bromination of 1,4-Dimethoxybenzene: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,4-dimethoxybenzene (B90301). The following information addresses common side reactions and offers guidance on controlling reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the electrophilic bromination of 1,4-dimethoxybenzene.

Problem Potential Cause(s) Recommended Solutions
Low yield of desired monobrominated product and significant formation of di-brominated byproduct. The aromatic ring of 1,4-dimethoxybenzene is highly activated by two electron-donating methoxy (B1213986) groups, making it susceptible to polybromination.[1]- Choice of Brominating Agent: Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS often provides better selectivity for monobromination. - Solvent Effects: Acetonitrile is reported to be an effective solvent for achieving high regioselectivity with NBS.[2] - Stoichiometry Control: Use a strict 1:1 stoichiometry of the brominating agent to 1,4-dimethoxybenzene. Even a slight excess of the brominating agent can favor di-bromination. - Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Formation of a colored impurity, potentially a quinone. Over-oxidation of the electron-rich hydroquinone (B1673460) dimethyl ether can occur, especially under harsh reaction conditions or with strong oxidizing agents. NBS in the presence of water and acid can lead to the formation of benzoquinones.[3]- Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize the formation of quinone byproducts. - Control of Acidity: Avoid strongly acidic conditions that can promote oxidation. - Mild Reagents: Utilize milder brominating systems that are less prone to causing oxidation.
Reaction is sluggish or does not go to completion. Insufficient activation of the brominating agent or deactivation of the substrate.- Catalyst: For less reactive systems, a catalytic amount of a Lewis acid or protic acid can be used to polarize the brominating agent and increase its electrophilicity. However, this may also increase the rate of side reactions.
Difficulty in separating the monobrominated product from the di-brominated byproduct. The polarity of 2-bromo-1,4-dimethoxybenzene and 2,5-dibromo-1,4-dimethoxybenzene can be very similar, making chromatographic separation challenging.- Recrystallization: Careful recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for separating the less soluble di-brominated product from the monobrominated product. - Chromatography: If recrystallization is ineffective, column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) with a low percentage of ethyl acetate) may be required. Careful monitoring by TLC is essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the bromination of 1,4-dimethoxybenzene?

A1: The two main side reactions are:

  • Polybromination: Due to the high electron density of the aromatic ring, it is highly susceptible to further bromination after the first substitution. The most common byproduct is 2,5-dibromo-1,4-dimethoxybenzene. Attempts to produce the monobrominated product often result in a mixture of mono- and di-brominated compounds.[1]

  • Oxidation: The 1,4-dimethoxybenzene core is sensitive to oxidation, which can lead to the formation of benzoquinone derivatives, especially when using reagents like NBS in the presence of aqueous acid.[3]

Q2: How can I selectively synthesize the di-brominated product, 2,5-dibromo-1,4-dimethoxybenzene?

A2: To favor the formation of the di-brominated product, you can use a molar excess of the brominating agent. Using 2 equivalents of NBS has been shown to produce 2,5-dibromo-1,4-dimethoxybenzene in good yield.[1] A solventless approach grinding 1,4-dimethoxybenzene with sodium bromide and Oxone also yields the dibrominated product.

Q3: What is the role of the solvent in controlling the selectivity of the bromination of 1,4-dimethoxybenzene?

A3: The solvent can significantly influence the outcome of the reaction. Acetonitrile has been reported as a particularly effective solvent for the NBS bromination of methoxy-substituted benzenes, leading to high regioselectivity and minimizing side reactions.[2] In contrast, using carbon tetrachloride as a solvent with NBS can sometimes lead to variable results and side-chain bromination on substituted analogs.

Q4: Can I use elemental bromine (Br₂) for the bromination of 1,4-dimethoxybenzene?

A4: Yes, elemental bromine can be used, often in a solvent like acetic acid. However, controlling the reaction to obtain the monobrominated product is challenging, and it often leads to a mixture of products, including the di-brominated compound. Direct bromination without a trapping agent for the generated HBr can result in lower yields and the formation of gummy side products.

Quantitative Data Summary

The following table summarizes reported yields for the bromination of 1,4-dimethoxybenzene under different conditions. Note that achieving a high yield of the pure monobrominated product is challenging.

Brominating Agent (Equivalents)SolventReaction TimeTemperatureProduct(s)Yield (%)Reference
NBS (1 equiv)AcetonitrileLong reaction timeNot specifiedMixture of mono- and di-bromoNot specified[1]
NBS (2 equiv)Acetonitrile5 minNot specified2,5-dibromo-1,4-dimethoxybenzene86.5[1]
NBS (1.1 equiv)AcetonitrileNot specifiedRoom Temp2-Bromo-1,4-dimethoxybenzeneExcellent[2]
NaBr/OxoneNone (solid state)15 minRoom Temp2,5-dibromo-1,4-dimethoxybenzene83

Experimental Protocols

Protocol 1: Selective Di-bromination with NBS in Acetonitrile

This protocol is adapted from a procedure that favors the formation of 2,5-dibromo-1,4-dimethoxybenzene.[1]

  • Dissolve 1,4-dimethoxybenzene (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Monobromination with NBS in Acetonitrile

This protocol is a general method for achieving monobromination of activated aromatic rings.[2]

  • Dissolve 1,4-dimethoxybenzene (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction closely by TLC or GC to avoid the formation of the di-brominated product.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography to separate the desired monobrominated product from any unreacted starting material and di-brominated byproduct.

Visualizations

Bromination_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Start 1,4-Dimethoxybenzene Reaction Stirring at Controlled Temperature Start->Reaction Reagent Brominating Agent (e.g., NBS) Reagent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Mono 2-Bromo-1,4-dimethoxybenzene Purify->Mono Desired Product Di 2,5-Dibromo-1,4-dimethoxybenzene Purify->Di Side Product

Caption: General experimental workflow for the bromination of 1,4-dimethoxybenzene.

Side_Reactions A 1,4-Dimethoxybenzene B 2-Bromo-1,4-dimethoxybenzene (Monobromination Product) A->B + Br+ D Benzoquinone Derivative (Oxidation Side Product) A->D Oxidizing Conditions C 2,5-Dibromo-1,4-dimethoxybenzene (Polybromination Side Product) B->C + Br+ (Excess Brominating Agent) B->D Oxidizing Conditions

Caption: Key side reactions in the bromination of 1,4-dimethoxybenzene.

References

Technical Support Center: Optimizing Suzuki Coupling for Dibrominated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dibrominated aromatic substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and optimized reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-arylation of a dibrominated aromatic compound challenging?

Achieving selective mono-arylation can be difficult because the reactivity of the two carbon-bromine (C-Br) bonds is often comparable. Following the initial coupling, the resulting bromo-biaryl product can be as reactive, or in some cases more reactive, than the dibrominated starting material. This can lead to a second coupling reaction, yielding a mixture of mono- and di-arylated products. Studies suggest that the formation of the di-substituted product can be kinetically favored as the regenerated palladium catalyst remains in close proximity to the newly formed mono-arylated intermediate, promoting a subsequent reaction before the intermediate diffuses away.[1][2][3]

Q2: What are the most common side reactions that can lower the yield in Suzuki couplings with dibrominated substrates?

The most prevalent side reactions include:

  • Di-arylation: The formation of the undesired symmetrically substituted product, which consumes the mono-arylated intermediate.[1]

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene and boric acid, which removes the coupling partner from the reaction. This is often exacerbated by strong basic conditions or high temperatures.[1][4][5]

  • Dehalogenation: The replacement of a bromine atom on the substrate with a hydrogen atom, leading to a mono-brominated or fully dehalogenated byproduct. This can occur if the palladium complex abstracts a hydride from the solvent or base.[1]

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][6]

Q3: How does the choice of boronic acid stoichiometry affect selectivity for mono- vs. di-substitution?

Controlling the stoichiometry of the boronic acid is a critical parameter for achieving selectivity. Using a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the dibrominated aromatic compound generally favors mono-substitution.[7][8] Conversely, using a larger excess of the boronic acid (e.g., 2.5 equivalents or more) will drive the reaction towards di-substitution.[7]

Q4: Can the nature of the halogenated substrate influence the outcome of the reaction?

Yes, the electronic properties of the aromatic ring and the position of the bromine atoms play a significant role. Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition, the first step in the catalytic cycle.[4] The relative positions of the bromine atoms (ortho, meta, para) can also influence reactivity and selectivity.[2] Furthermore, substrates with heavier halides (e.g., dibromoarenes vs. dichloroarenes) may be more prone to over-functionalization or di-substitution because oxidative addition is generally faster.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of dibrominated aromatics, offering potential causes and actionable solutions.

Problem 1: Low or no conversion of the starting material.

Potential Cause Recommended Solution & Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). Use a fresh batch of catalyst. Consider using a more active precatalyst or a ligand that promotes catalyst stability and activity.[10]
Inefficient Oxidative Addition For electron-rich or sterically hindered substrates, oxidative addition can be slow. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand like IPr) to facilitate this step.[4][11][12] Increasing the reaction temperature may also be beneficial.
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.[13] If solubility is an issue, consider switching to a different solvent or a solvent mixture (e.g., toluene (B28343)/water, dioxane/water).[7][14] For highly insoluble substrates, solvents like DMF or chlorinated aromatics might be necessary, but care must be taken to avoid side reactions.[13]
Inappropriate Base or Solvent The choice of base and solvent is crucial and often substrate-dependent.[15][16] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems to find the optimal combination for your specific substrates.

Problem 2: Predominant formation of the di-substituted product when mono-substitution is desired.

Potential Cause Recommended Solution & Troubleshooting Steps
High Reactivity of Mono-substituted Intermediate The mono-arylated product is highly reactive towards a second coupling. Carefully control the stoichiometry of the boronic acid (use 1.0-1.1 equivalents).[7] Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
Ligand Effects The choice of ligand can influence the selectivity. Bulky ligands can sometimes favor mono-substitution by sterically hindering the second oxidative addition.[9] However, some bulky ligands have been shown to promote di-arylation.[9] A ligand screening may be necessary to identify the best option for mono-selectivity.
Reaction Conditions Lowering the reaction temperature and using shorter reaction times can sometimes favor the formation of the mono-substituted product.[8]

Problem 3: Significant formation of protodeboronation byproduct.

Potential Cause Recommended Solution & Troubleshooting Steps
Instability of Boronic Acid Boronic acids, especially heteroaromatic and electron-deficient ones, can be unstable in the presence of a strong base and water.[4][5]
Harsh Reaction Conditions High temperatures and strongly basic aqueous conditions can accelerate protodeboronation.[1][5]
Solutions 1. Use a Milder Base: Switch to a milder base such as KF or K₂CO₃.[5][13] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[5][11] 3. Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[5] 4. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5]

Data Presentation: Reaction Conditions for Suzuki Coupling of Dibrominated Pyridines

The following tables summarize various reaction conditions for the Suzuki coupling of dibrominated pyridine (B92270) derivatives, providing a comparative overview of catalysts, ligands, bases, and solvents for achieving both mono- and di-arylation.

Table 1: Conditions for Mono-arylation of 2,6-Dibromopyridine [7][17]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016~70-80
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane (B91453)80-10012-24Effective

Table 2: Conditions for Di-arylation of 2,6-Dibromopyridine [7][17]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10024>90
PdCl₂(dppf)dppfK₂CO₃DME802High
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Good to Better

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of 2,6-Dibromopyridine [7][17]

This protocol is adapted from procedures favoring mono-substitution, often by controlling stoichiometry and reaction time.

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

    • Toluene

    • Degassed water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromopyridine).

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: General Procedure for Di-arylation of 2,6-Dibromopyridine [7][17]

This protocol is designed to favor the formation of the di-substituted product.

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (2.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane

    • Degassed water

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

    • Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of 2,6-dibromopyridine).

    • Stir the mixture at 100 °C for 24 hours.

    • Monitor for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

    • After cooling to room temperature, perform an aqueous work-up and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm no_sm_consumed No/Low Consumption check_sm->no_sm_consumed No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes check_catalyst Check Catalyst Activity - Use fresh catalyst - Screen precatalysts no_sm_consumed->check_catalyst check_conditions Optimize Reaction Conditions - Increase temperature - Screen solvents/bases check_catalyst->check_conditions check_ligand Change Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_conditions->check_ligand check_byproducts Analyze Byproducts sm_consumed->check_byproducts protodeboronation Protodeboronation Observed check_byproducts->protodeboronation C-B bond cleavage homocoupling Homocoupling Observed check_byproducts->homocoupling Boronic acid dimerization di_substitution Di-substitution Dominates check_byproducts->di_substitution Excessive second coupling solve_protodeboronation Address Protodeboronation - Use milder base (KF) - Use boronic ester/trifluoroborate - Anhydrous conditions protodeboronation->solve_protodeboronation solve_homocoupling Minimize Homocoupling - Ensure thorough degassing - Use Pd(0) source homocoupling->solve_homocoupling solve_di_substitution Favor Mono-substitution - Use 1.0-1.1 eq. boronic acid - Lower temperature - Shorter reaction time di_substitution->solve_di_substitution

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base Base->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Dibromo-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can arise from incomplete reactions, side reactions, or subsequent degradation. These may include:

  • Unreacted starting material: 1,4-dimethoxybenzene.

  • Monobrominated species: 2-Bromo-1,4-dimethoxybenzene.

  • Isomeric dibrominated byproducts: 2,5-Dibromo-1,4-dimethoxybenzene and 2,6-Dibromo-1,4-dimethoxybenzene.

  • Polybrominated species: Tribromo- or tetrabromo-1,4-dimethoxybenzene, resulting from over-bromination.

  • Oxidation and/or demethylation byproducts: Quinone-type compounds can form, especially under harsh reaction conditions.

Q2: Which purification technique is more suitable for this compound: recrystallization or column chromatography?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Column chromatography is highly effective for separating compounds with different polarities, making it ideal for removing starting materials, isomeric byproducts, and other structurally distinct impurities.

  • Recrystallization is an excellent method for removing small amounts of impurities from a relatively pure sample to obtain a highly crystalline product.

Often, a combination of both methods yields the best results: initial purification by column chromatography followed by a final recrystallization step.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the mother liquor from recrystallization, you can visualize the separation of the desired product from impurities. A suitable eluent system for TLC of brominated dimethoxybenzenes is a mixture of hexane (B92381) and ethyl acetate (B1210297).

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal.Adjust the polarity of the eluent. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane (B109758) until good separation is achieved on the TLC plate. An Rf value between 0.2 and 0.4 for the desired compound is generally ideal for good separation on a column.[1]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If the compound still does not elute, it might be strongly adsorbed to the silica (B1680970) gel.
The compound degrades on the silica gel column. The silica gel is too acidic.Use neutralized silica gel by pre-treating it with a basic solution, such as triethylamine (B128534) in the mobile phase.[1] Alternatively, use a different stationary phase like neutral or basic alumina.[1]
The collected fractions are still impure. The column was overloaded.Use a larger column or reduce the amount of crude material loaded. The amount of silica gel should be at least 50-100 times the weight of the crude product for good separation.
The fractions were collected too broadly.Collect smaller fractions and analyze each one by TLC before combining the pure fractions.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable.Test the solubility of your compound in a range of solvents to find one that dissolves the compound when hot but not when cold. Good starting points for brominated aromatic compounds are ethanol, hexane, toluene, ethyl acetate, or mixtures like hexane/ethyl acetate.[2][3]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. Seeding with a pure crystal of the compound can also be effective. If the problem persists, try a different solvent or a solvent mixture.[2]
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution and then try cooling again. If crystals still do not form, the chosen solvent may be inappropriate.
The recrystallized product is still impure. The crystals may have formed too quickly, trapping impurities.Redissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.
The crystals were not washed properly after filtration.Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Column Chromatography Protocol

Objective: To separate this compound from non-polar and slightly more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. Start with 100% hexane and gradually increase the polarity by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5%).

  • Column Packing: Prepare a slurry of silica gel in hexane. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if solubility is an issue, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 100% hexane).[4] Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If impurities are not separating well, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Pooling: Combine the fractions that contain the pure this compound as determined by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Recrystallization Protocol

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, or a hexane/ethyl acetate mixture)[2][3]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Set up a vacuum filtration apparatus with a Buchner funnel. Wet the filter paper with a small amount of the cold recrystallization solvent. Pour the cold slurry of crystals into the funnel and apply vacuum.

  • Washing: Wash the crystals in the funnel with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Transfer the crystals to a clean, dry container and dry them under vacuum to remove all traces of the solvent.

Quantitative Data Summary

The following table summarizes representative yields from purification protocols of similar brominated aromatic compounds, which can serve as a benchmark for the purification of this compound.

Purification MethodCompoundEluent/SolventYieldReference
Recrystallization4,5-Dibromo-1,2-dimethoxybenzeneEthanol61%[3]
Column Chromatography1-bromo-2,4-dimethylbenzene derivative100% Hexane64%[4]
Flash Chromatography1,4-Di(2-methyl-2-hydroxy-3-butynyl)-benzene derivativeHexane/Ethyl Acetate (1:1)95%[5]
Flash Chromatography1,4-bis(trimethylsilylethynyl)-2,5-dialkoxy-benzene derivativePetroleum Ether81%[5]

Visualizations

Troubleshooting_Column_Chromatography start Start Purification issue Problem Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes no_elution No Elution degradation Degradation end_node Pure Product issue->end_node No adjust_eluent Adjust Eluent Polarity poor_sep->adjust_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity neutral_silica Use Neutralized Silica/Alumina degradation->neutral_silica adjust_eluent->end_node increase_polarity->end_node neutral_silica->end_node

Caption: Troubleshooting workflow for column chromatography.

Experimental_Workflow_Purification cluster_main_purification Primary Purification cluster_final_purification Final Polishing start Crude this compound col_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) start->col_chrom partially_pure Partially Purified Product col_chrom->partially_pure recrystallization Recrystallization (e.g., Ethanol) partially_pure->recrystallization end_product High-Purity Crystalline Product recrystallization->end_product

Caption: Recommended two-step purification workflow.

References

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Brominated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cross-coupling reactions involving brominated substrates. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an aryl bromide is not working (no product formation). What are the first things I should check?

A1: When a cross-coupling reaction with an aryl bromide fails, a systematic check of the fundamental reaction parameters is the best approach. Here are the initial troubleshooting steps:

  • Inert Atmosphere: Confirm that the reaction was set up under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can deactivate the active Pd(0) catalyst, a common cause of reaction failure.[1][2]

  • Reagent Purity: Verify the purity of all reagents, especially the aryl bromide, the coupling partner, and the solvent. Impurities can act as catalyst poisons.[2] Ensure solvents are anhydrous and have been properly degassed.

  • Catalyst Activity: The palladium source and ligand are crucial. If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ. Consider if your catalyst or ligand has degraded over time.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause degradation of starting materials or products. The solubility of the base in the chosen solvent is also a key factor.

Q2: I'm observing a low yield in my Suzuki-Miyaura coupling with a brominated substrate. How can I improve it?

A2: Low yields in Suzuki-Miyaura couplings can often be traced back to suboptimal reaction conditions. Here are key areas to focus on for optimization:

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging or electron-rich aryl bromides, bulky, electron-rich phosphine (B1218219) ligands are often more effective.

  • Base and Solvent System: The combination of base and solvent is crucial for activating the boronic acid. A common issue is the poor solubility of inorganic bases in nonpolar organic solvents.[3][4] A biphasic system (e.g., Toluene/H₂O) or the use of a soluble organic base can be beneficial.[5]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic screening of the reaction temperature is recommended.

  • Side Reactions: Be aware of potential side reactions like protodeboronation (hydrolysis of the boronic acid) and homocoupling. Using anhydrous conditions and thoroughly degassing the reaction mixture can help minimize these.[1]

Q3: My Buchwald-Hartwig amination with an aryl bromide is giving me side products. What are they and how can I prevent them?

A3: Common side products in Buchwald-Hartwig aminations include dehalogenation of the aryl bromide and homocoupling of the starting materials.

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This side reaction can be influenced by the choice of solvent and base. For example, polar aprotic solvents like NMP and DMAC have been shown to promote dehalogenation in some cases.[3] Using nonpolar, aprotic solvents such as m-xylene (B151644) or 1,4-dioxane (B91453) may suppress this unwanted reaction.[3][4]

  • Homocoupling: The coupling of two aryl bromide molecules or two amine molecules can occur, particularly in the presence of oxygen. Rigorous degassing of the reaction mixture is essential to minimize this.

  • Ligand Selection: The choice of ligand can also influence the rates of productive coupling versus side reactions. Screening different phosphine ligands is a common strategy to optimize selectivity.[6]

Q4: I am having trouble with a Sonogashira coupling of a sterically hindered aryl bromide. What can I do?

A4: Steric hindrance around the bromine atom on the aryl substrate can significantly impede the oxidative addition step of the catalytic cycle, which is often the rate-limiting step for aryl bromides.[7][8]

  • Increase Temperature: Higher reaction temperatures are often necessary to overcome the activation barrier for sterically demanding substrates.[8]

  • Ligand Choice: Employing bulkier, electron-rich phosphine ligands can sometimes enhance the rate of oxidative addition.

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst, this can lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[7]

  • Copper-Free Conditions: Numerous copper-free protocols have been developed to avoid Glaser coupling.[7] These often require a different choice of base or solvent.

  • Thorough Degassing: Removing oxygen is critical to prevent oxidative homocoupling of the alkyne.[7]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting failed or low-yielding cross-coupling reactions with brominated substrates.

G Troubleshooting Workflow for Cross-Coupling Reactions start Reaction Failed or Low Yield check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Fresh Catalyst/Ligand? start->check_basics basics_ok Basics OK? check_basics->basics_ok optimize_conditions Systematically Optimize: - Ligand - Base - Solvent - Temperature basics_ok->optimize_conditions Yes fix_basics Fix Basic Setup basics_ok->fix_basics No conditions_ok Improvement? optimize_conditions->conditions_ok analyze_sides Analyze for Side Products: - Dehalogenation - Homocoupling - Protodeboronation conditions_ok->analyze_sides No success Successful Reaction conditions_ok->success Yes address_sides Address Side Reactions: - Change Solvent/Base - Rigorous Degassing - Anhydrous Conditions analyze_sides->address_sides address_sides->optimize_conditions re_evaluate Re-evaluate Substrate/Reaction Type address_sides->re_evaluate fix_basics->start

Caption: A logical workflow for diagnosing and addressing failed cross-coupling reactions.

Key Reaction Parameters and Recommendations

The selection of catalyst, ligand, base, and solvent are all critical for a successful cross-coupling reaction. The tables below summarize common choices and recommendations for different types of cross-coupling reactions with brominated substrates.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ParameterRecommendationRationale/Comments
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is a common, air-stable precatalyst. Pre-formed catalyst complexes can also be highly effective.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands are often required for less reactive aryl bromides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The base activates the boronic acid. K₃PO₄ is a good choice for preventing protodeboronation.[5]
Solvent Toluene/H₂O, Dioxane, THF, DMFA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.[5]
Temperature 80-110 °CTemperature should be optimized for each specific substrate combination.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Aryl Bromides
ParameterRecommendationRationale/Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source.
Ligand BINAP, Xantphos, JosiphosBidentate phosphine ligands are often effective in this reaction.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is very common.
Solvent Toluene, m-Xylene, DioxaneNonpolar, aprotic solvents are generally preferred to minimize side reactions like dehalogenation.[3][4]
Temperature 80-120 °CReaction temperature may need to be adjusted based on the reactivity of the amine and aryl bromide.

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/H₂O mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst Deactivation Pathways

Understanding how a catalyst can become deactivated is key to preventing reaction failure. The following diagram illustrates common deactivation pathways for palladium catalysts in cross-coupling reactions.

G Common Catalyst Deactivation Pathways active_catalyst Active Pd(0) Catalyst oxidative_deactivation Oxidative Deactivation (Presence of O₂) active_catalyst->oxidative_deactivation Oxygen aggregation Aggregation to Palladium Black (Inactive Pd Metal) active_catalyst->aggregation High Temp./Conc. ligand_degradation Ligand Degradation (e.g., P-C bond cleavage) active_catalyst->ligand_degradation Harsh Conditions poisoning Coordination of Inhibitors (e.g., impurities, some substrates) active_catalyst->poisoning Impurities inactive_catalyst Inactive Catalyst Species oxidative_deactivation->inactive_catalyst aggregation->inactive_catalyst ligand_degradation->inactive_catalyst poisoning->inactive_catalyst

Caption: Key pathways leading to the deactivation of palladium catalysts.

References

Technical Support Center: Synthesis of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dibromo-1,4-dimethoxybenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the direct dibromination of 1,4-dimethoxybenzene (B90301) not a suitable method for synthesizing the 2,3-dibromo isomer?

A1: The two methoxy (B1213986) groups in 1,4-dimethoxybenzene are activating and ortho-, para-directing. This means that in an electrophilic aromatic substitution reaction like bromination, the bromine atoms will be directed to the positions ortho to the methoxy groups, which are the 2 and 5 positions. Therefore, direct dibromination of 1,4-dimethoxybenzene will predominantly yield 2,5-Dibromo-1,4-dimethoxybenzene. Achieving the 2,3-dibromo isomer requires a multi-step synthetic approach that controls the regioselectivity.

Q2: What is a viable synthetic strategy to obtain this compound?

A2: A plausible multi-step synthesis is required to control the regiochemistry. While a specific, high-yield protocol is not abundantly reported in the literature, a logical approach would involve starting with a precursor that allows for sequential introduction of the substituents. One possible, though not explicitly detailed in the provided search results, synthetic route could start from a differently substituted benzene (B151609) ring where the positions of the functional groups direct the bromination as desired. A more direct, documented approach for a related compound involves the bromination of an already brominated and methoxylated precursor to control the position of the second bromine atom[1].

Q3: How does the choice of solvent affect the regioselectivity and outcome of bromination reactions on activated aromatic rings?

A3: The solvent can significantly influence the outcome of bromination. Polar solvents can increase the rate of ionic aromatic bromination. For instance, using N-bromosuccinimide (NBS) in acetonitrile (B52724), a polar aprotic solvent, has been shown to be a mild and highly regioselective method for the nuclear bromination of methoxybenzenes[2]. In contrast, nonpolar solvents like carbon tetrachloride (CCl4) can sometimes lead to side-chain (benzylic) bromination if an alkyl group is present on the aromatic ring[2]. Halogenated solvents like chloroform (B151607) or dichloroethane are also commonly used, and for reactions requiring higher temperatures, 1,2-dichloroethane (B1671644) is a suitable alternative to lower-boiling solvents like dichloromethane[3]. Acetic acid is another effective solvent for brominations with Br2[3].

Q4: What are the common challenges in purifying brominated aromatic compounds?

A4: Common purification challenges include separating the desired product from isomeric byproducts, unreacted starting materials, and polybrominated species. Fractional crystallization is a powerful technique for separating diastereomers and isomers with different solubilities[4][5]. Column chromatography on silica (B1680970) gel is also a standard method, typically using a non-polar eluent system like hexane (B92381) with a gradual increase in a more polar solvent such as ethyl acetate[5]. For particularly difficult separations, alternative adsorbents like alumina (B75360) may be employed[6].

Q5: What safety precautions should be taken when working with brominating agents?

A5: Brominating agents like elemental bromine (Br2) and N-bromosuccinimide (NBS) are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6]. Reactions involving bromine can produce hydrogen bromide (HBr) gas as a byproduct, which is also corrosive and toxic[6].

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of brominated dimethoxybenzenes.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive brominating agent (e.g., old NBS).Use a freshly opened or recrystallized batch of the brominating agent.
Reaction temperature is too low.For less reactive substrates, an increase in temperature may be necessary. Consider switching to a higher-boiling solvent like 1,2-dichloroethane if needed[3].
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
Presence of moisture or other impurities.Use anhydrous solvents and dry glassware, as water can interfere with some bromination reactions[7].
Formation of Incorrect Isomer(s) Direct bromination of a highly activated, symmetric substrate.The regioselectivity is governed by the directing effects of the substituents. For 1,4-dimethoxybenzene, the 2,5-isomer is the expected major product. To obtain the 2,3-isomer, a different synthetic strategy with a more suitable starting material is necessary.
Incorrect choice of solvent or brominating agent.The solvent polarity can affect selectivity. Acetonitrile with NBS is known for high regioselectivity in many cases[2][8].
Formation of Polybrominated Byproducts Excess of the brominating agent was used.Carefully control the stoichiometry of the brominating agent. Adding the agent portion-wise can help prevent over-bromination.
The substrate is highly activated.Run the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Difficult Product Purification Presence of a mixture of very similar isomers.Optimize the reaction conditions to favor the formation of a single isomer. For purification, fractional crystallization can be very effective for separating isomers[4][5].
Oily product that is difficult to crystallize.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is recommended[5][9].

Data Presentation

While specific comparative data for the synthesis of this compound is scarce, the following table summarizes the effect of different solvent systems on the bromination of activated aromatic ethers using N-Bromosuccinimide (NBS), which is a common and effective brominating agent.

Substrate Type Solvent Typical Outcome Key Advantages Reference
MethoxybenzenesAcetonitrile (CH3CN)High yield of nuclear bromination product.Mild conditions, high regioselectivity, faster reaction times compared to non-polar solvents.[2][8]
MethoxybenzenesCarbon Tetrachloride (CCl4)Nuclear bromination, but can be slower.Useful for specific applications, but less common now due to toxicity.[2]
Alkyl-substituted MethoxybenzenesAcetonitrile (CH3CN)Exclusive aromatic ring bromination.Avoids benzylic (side-chain) bromination which can occur in non-polar solvents.[2]
Alkyl-substituted MethoxybenzenesCarbon Tetrachloride (CCl4)Can lead to a mixture of nuclear and benzylic bromination.Less selective for nuclear bromination compared to acetonitrile.[2]
Various Activated ArenesSolvent-freeCan lead to efficient bromination.Environmentally friendly ("greener") approach, but may not be suitable for all substrates.[6][10]

Experimental Protocols

Given the challenge of synthesizing the 2,3-dibromo isomer directly, a representative protocol for the regioselective bromination of a related, activated aromatic ether using NBS in acetonitrile is provided below. This illustrates a modern and controlled approach to bromination.

Protocol: Regioselective Monobromination of an Activated Aromatic Ether [2][8]

Materials:

  • Activated aromatic ether (e.g., 1,4-dimethoxybenzene) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq for monobromination)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the activated aromatic ether in anhydrous acetonitrile.

  • Add N-bromosuccinimide in one portion to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. These reactions are often complete within 1-2 hours at room temperature.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine/NBS.

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

General Workflow for Aromatic Bromination

G start Starting Material (e.g., 1,4-Dimethoxybenzene) dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Brominating Agent (e.g., NBS) dissolve->add_reagent react Reaction at Controlled Temperature add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for the bromination of an aromatic compound.

Troubleshooting Logic for Low Product Yield

G problem Problem: Low Product Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 cause3 Loss During Workup/ Purification? problem->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution1c Check Reagent Quality cause1->solution1c Yes solution2a Adjust Stoichiometry cause2->solution2a Yes solution2b Lower Temperature cause2->solution2b Yes solution2c Change Solvent/Reagent cause2->solution2c Yes solution3a Optimize Extraction pH cause3->solution3a Yes solution3b Optimize Purification (e.g., fractional crystallization) cause3->solution3b Yes

Caption: Decision tree for troubleshooting low yield in a chemical synthesis.

References

Technical Support Center: Bromination of Dimethoxybenzene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of dimethoxybenzene substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive electrophilic aromatic substitution reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of dimethoxybenzene, helping you to identify the cause and implement a solution.

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of dibrominated or polybrominated products (Over-bromination) 1. Excess of brominating agent. 2. Prolonged reaction time. 3. Highly activating nature of the dimethoxybenzene ring.[1] 4. Reaction temperature is too high.1. Carefully control the stoichiometry. Use no more than 1.0-1.1 molar equivalents of the brominating agent (e.g., NBS, Br₂) for monobromination.[2] 2. Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed.[2] 3. Consider using a milder brominating agent, such as potassium tribromide, which has been shown to suppress the formation of dibromo-1,4-dimethoxybenzene.[3] 4. Conduct the reaction at a lower temperature. For instance, temperatures between 0°C and 35°C are often optimal.[3]
Poor regioselectivity (formation of multiple isomers) 1. The directing effects of the two methoxy (B1213986) groups can lead to a mixture of ortho- and para-substituted products.[4][5] 2. The reaction conditions may not favor a specific isomer. 3. Steric hindrance at the ortho positions can influence selectivity.[6]1. The choice of dimethoxybenzene isomer (1,2-, 1,3-, or 1,4-) will inherently direct the position of bromination. 2. Employing specific catalytic systems or solvents can enhance regioselectivity. For some substrates, solid catalysts like zeolites can promote para-selectivity.[7] 3. For substrates where ortho- and para-isomers are possible, steric hindrance can often be exploited to favor the para-product.[6]
Formation of undesired oxidation byproducts (e.g., quinones) The use of certain brominating agents, like N-Bromosuccinimide (NBS), can lead to oxidation, especially with electron-rich substrates like dimethoxybenzenes.[8]In cases where quinone formation is observed, consider switching to a non-oxidizing brominating agent. If NBS must be used, carefully controlling the reaction conditions (e.g., temperature, exclusion of light and radical initiators) is crucial.[8]
Low or no conversion of starting material 1. Insufficiently activated brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the catalyst, if one is used.1. If using a milder brominating agent, a catalyst such as a Lewis acid may be required. However, this can also increase the risk of over-bromination. 2. Gradually increase the reaction temperature while monitoring for the formation of side products. 3. Ensure all reagents and solvents are anhydrous if using a moisture-sensitive catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve monobromination of 1,4-dimethoxybenzene (B90301)?

A1: To achieve selective monobromination and suppress the formation of dibrominated byproducts, it is crucial to carefully control the reaction stoichiometry.[2][3] Using 1.0 to 1.1 equivalents of a brominating agent like N-bromosuccinimide (NBS) or potassium tribromide is recommended.[2][3] Additionally, monitoring the reaction progress by methods such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stopping the reaction promptly after the starting material has been consumed can prevent over-bromination.[2] Conducting the reaction at controlled temperatures, for example between 0°C and 10°C, can also enhance selectivity.[3]

Q2: What is the expected regioselectivity for the bromination of different dimethoxybenzene isomers?

A2: The two methoxy groups are ortho-, para-directing and activating, which dictates the position of electrophilic attack.[1][4][5]

  • 1,2-Dimethoxybenzene: Bromination is expected to occur at the 4-position, as it is para to one methoxy group and ortho to the other, with less steric hindrance than the 3-position.

  • 1,3-Dimethoxybenzene: The most activated position is the 4-position (ortho to both methoxy groups). The 2-position is also activated but sterically hindered.

  • 1,4-Dimethoxybenzene: The four unsubstituted positions are equivalent, being ortho to one methoxy group and meta to the other. Therefore, a single monobrominated product is expected.

Q3: Can I use elemental bromine for the bromination of dimethoxybenzene?

A3: Yes, elemental bromine (Br₂) can be used. However, it is a strong brominating agent and can easily lead to over-bromination of the highly activated dimethoxybenzene ring.[9] To control the reaction, it is often used in a less reactive solvent and at low temperatures. For greater control and safety, reagents like N-bromosuccinimide (NBS) or potassium tribromide are often preferred.[2][3]

Q4: My reaction with NBS is leading to the formation of colored impurities. What are they and how can I avoid them?

A4: For electron-rich aromatic compounds like dimethoxybenzene, N-bromosuccinimide (NBS) can sometimes act as an oxidizing agent, leading to the formation of quinone byproducts, which are often colored.[8] To minimize this side reaction, ensure the reaction is run in the dark and at a controlled temperature. The presence of a catalytic amount of acid can sometimes promote the desired bromination over oxidation.[8] If oxidation remains a significant issue, switching to a different brominating agent may be necessary.

Experimental Protocols

Protocol 1: Selective Monobromination of 1,4-Dimethoxybenzene using Potassium Tribromide

This protocol is adapted from a procedure aimed at suppressing dibromination.[3]

Materials:

  • 1,4-Dimethoxybenzene

  • Potassium bromide (KBr)

  • Elemental bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in dichloromethane.

  • In a separate flask, prepare the potassium tribromide solution by dissolving potassium bromide in water and then slowly adding one equivalent of elemental bromine with stirring.

  • Cool the solution of 1,4-dimethoxybenzene to 0-5°C using an ice bath.

  • Slowly add the potassium tribromide solution to the stirred solution of 1,4-dimethoxybenzene over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with a 10% sodium carbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Dibromination of 1,4-Dimethoxybenzene using a Solventless Method

This is a greener chemistry approach for the synthesis of 2,5-dibromo-1,4-dimethoxybenzene.[9]

Materials:

  • 1,4-Dimethoxybenzene

  • Sodium bromide (NaBr)

  • Oxone® (potassium peroxymonosulfate)

  • Ethanol (B145695) (95%)

  • Mortar and pestle

Procedure:

  • In a mortar, combine 1,4-dimethoxybenzene (1 equivalent), sodium bromide (2 equivalents), and Oxone® (1 equivalent).

  • Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a white powder, then become tacky, and finally a waxy solid with an orange-brown color may appear.[9]

  • After grinding, add water to the mortar and continue to grind to wash the solid.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from hot 95% ethanol to obtain purified 2,5-dibromo-1,4-dimethoxybenzene as white, needle-like crystals.[9]

Visualizations

troubleshooting_workflow start Bromination Reaction issue Identify Issue start->issue over_bromination Over-bromination (Dibromo/Polybromo) issue->over_bromination Excess Product Mass poor_selectivity Poor Regioselectivity issue->poor_selectivity Isomer Mixture oxidation Oxidation Byproducts issue->oxidation Colored Impurities low_conversion Low Conversion issue->low_conversion Starting Material Remains solution1 Reduce Brominating Agent Monitor Reaction Time Lower Temperature over_bromination->solution1 solution2 Modify Solvent/Catalyst Consider Steric Effects poor_selectivity->solution2 solution3 Change Brominating Agent Control Reaction Conditions oxidation->solution3 solution4 Increase Temperature Gradually Use Catalyst low_conversion->solution4

Caption: Troubleshooting workflow for dimethoxybenzene bromination.

reaction_pathway cluster_main Electrophilic Aromatic Substitution Pathway cluster_side Potential Side Reaction Dimethoxybenzene Dimethoxybenzene Monobrominated Product Monobrominated Product Dimethoxybenzene->Monobrominated Product + Br+ Quinone Byproduct Quinone Byproduct Dimethoxybenzene->Quinone Byproduct Oxidation (e.g., with NBS) Dibrominated Product Dibrominated Product Monobrominated Product->Dibrominated Product + Br+ (Over-bromination)

Caption: Reaction pathways in dimethoxybenzene bromination.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Bromobenzene: Beyond the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aryl bromides is a cornerstone of many synthetic routes. While the Sandmeyer reaction has long been a staple for converting anilines to aryl bromides, a variety of alternative methods have emerged, offering advantages in terms of yield, safety, and operational simplicity. This guide provides an objective comparison of the traditional Sandmeyer reaction with modern alternatives for the synthesis of bromobenzene (B47551) and its derivatives, supported by experimental data and detailed protocols.

Performance Comparison

The following table summarizes the key quantitative data for the Sandmeyer reaction and its primary alternatives. This allows for a direct comparison of their efficacy and applicability.

Reaction/MethodKey ReagentsCatalystTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Traditional Sandmeyer Reaction Aniline (B41778), NaNO₂, HBr, CuBrCu(I)/Cu(II)0 - 5 (diazotization), then warming1 - 2 hours56 - 99[1]Well-established, high yields for a broad range of substrates.[1]Requires isolation of potentially unstable diazonium salts, use of copper salts.
Modified Sandmeyer with Br₂/ (NH₄)₂S₂O₈ Aniline, Ethyl Nitrite (B80452), Br₂, (NH₄)₂S₂O₈None-5 to 0 (diazotization), then refluxShort55 - 80[1]Avoids copper salts.Still requires formation and handling of diazonium salts.
Metal-Free, One-Pot with Molecular Bromine Aniline, NaNO₂, HBr, Br₂None0 - 10, then room temp.~12 hoursModerate to Excellent[2]One-pot procedure, avoids isolation of diazonium salts, metal-free.[2]Longer reaction times.
Metal-Free Halogen Abstraction Aniline, NaNO₂, HOAc, BrCCl₃NoneRoom Temp.1 hourModerate to Excellent (e.g., 84% for 4-bromobenzonitrile)[3][4]One-pot, metal-free, short reaction times, mild conditions.[3][4]Bromotrichloromethane (B165885) is a regulated substance.
Palladium-Catalyzed meta-C-H Bromination Aniline derivative, N-bromophthalimide (NBP)Pd(OAc)₂9024 hoursModerate to Good[5][6]Direct C-H functionalization, offers meta regioselectivity.[5][6]Requires a palladium catalyst and directing group strategy, higher temperature.
Copper-Mediated Direct Bromination Aniline, CuBr₂Cu(II)Room Temp.ShortUp to 98[7][8]Direct C-H functionalization (para-selective), high yields, mild conditions.[7][8]Does not replace the amino group, regioselectivity is inherent to the substrate.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate their implementation in a laboratory setting.

Traditional Sandmeyer Reaction

Objective: To synthesize bromobenzene from aniline.

Procedure:

  • Dissolve aniline in aqueous hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the benzene (B151609) diazonium bromide salt.

  • In a separate flask, dissolve copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The product, bromobenzene, can then be isolated by steam distillation and purified.

Metal-Free, One-Pot Synthesis with Molecular Bromine

Objective: To synthesize a para-substituted bromobenzene from a para-substituted aniline without isolating the diazonium salt.[2]

Procedure:

  • Slowly mix the para-substituted aniline (1 equivalent), water, and 48% aqueous HBr (3 equivalents) at room temperature.[2]

  • Cool the resulting anilinium salt solution to 0-10 °C.[2]

  • Diazotize the mixture by the dropwise addition of an aqueous solution of NaNO₂ (1.2 equivalents) over 30 minutes, keeping the temperature between 0-10 °C.[2]

  • Stir the formed diazonium salt for 30 minutes at the same temperature.[2]

  • Add molecular bromine (1.2 equivalents) over 1 hour at 0-10 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]

  • Upon completion, separate the oily product layer from the aqueous layer for subsequent workup and purification.[2]

Metal-Free Synthesis via Halogen Abstraction from Bromotrichloromethane

Objective: To synthesize an aryl bromide from an aniline in a one-pot, metal-free process.[3][4]

Procedure:

  • To a reaction flask, add the aniline (1 equivalent), sodium nitrite (5 equivalents), bromotrichloromethane (BrCCl₃, 2 equivalents), and a two-phase solvent system of dichloromethane (B109758) and water.[3][4]

  • Stir the mixture for 5 minutes.

  • Slowly add acetic acid in one portion with stirring.[3]

  • Cover the reaction with a balloon and stir at room temperature for 1 hour.[3]

  • Isolate the aryl bromide product from the organic phase following a standard aqueous workup.

Palladium-Catalyzed meta-C-H Bromination

Objective: To achieve meta-selective bromination of an aniline derivative.[5][6]

Procedure:

  • To a reaction vessel, add the aniline derivative (with a suitable directing group), palladium acetate (B1210297) (Pd(OAc)₂), and N-bromophthalimide (NBP).[6]

  • Add hexafluoroisopropanol (HFIP) as the solvent and an acid additive.[6]

  • Seal the vessel and heat the reaction mixture at 90 °C for 24 hours under an argon atmosphere.[6]

  • After cooling, the product can be isolated and purified using column chromatography.

Reaction Workflows and Pathways

The following diagrams illustrate the logical flow and key steps of the discussed synthetic methods.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_substitution Substitution Aniline Aniline Diazonium_Salt Aryl Diazonium Salt Aniline->Diazonium_Salt NaNO₂, HBr 0-5 °C Bromobenzene Bromobenzene Diazonium_Salt->Bromobenzene CuBr

Fig. 1: Traditional Sandmeyer Reaction Workflow

One_Pot_Metal_Free Aniline Aniline In_Situ_Diazonium In Situ Diazonium Salt (not isolated) Aniline->In_Situ_Diazonium NaNO₂, HBr 0-10 °C Bromobenzene Bromobenzene In_Situ_Diazonium->Bromobenzene Br₂ Room Temp.

Fig. 2: Metal-Free, One-Pot Bromination Workflow

Halogen_Abstraction Aniline Aniline Aryl_Radical Aryl Radical Intermediate Aniline->Aryl_Radical NaNO₂, HOAc Bromobenzene Bromobenzene Aryl_Radical->Bromobenzene BrCCl₃ (Halogen Abstraction)

Fig. 3: Metal-Free Halogen Abstraction Pathway

Pd_Catalyzed_Bromination Aniline_Derivative Aniline Derivative (with directing group) Meta_Brominated_Aniline meta-Brominated Aniline Aniline_Derivative->Meta_Brominated_Aniline Pd(OAc)₂, NBP 90 °C

Fig. 4: Palladium-Catalyzed meta-C-H Bromination

References

A Comparative Guide to the Reactivity of 2,3-dibromo-1,4-dimethoxybenzene and 2,5-dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric compounds: 2,3-dibromo-1,4-dimethoxybenzene and 2,5-dibromo-1,4-dimethoxybenzene. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials. This comparison is based on fundamental principles of organic chemistry, including steric and electronic effects, and is supplemented with generalized experimental protocols for validation.

Structural and Electronic Properties

The differential placement of the bromine and methoxy (B1213986) substituents on the benzene (B151609) ring profoundly influences the electronic distribution and steric environment of each molecule, thereby dictating their reactivity in various chemical transformations.

FeatureThis compound2,5-dibromo-1,4-dimethoxybenzene
CAS Number 5030-61-5[1]2674-34-2
Molecular Formula C₈H₈Br₂O₂[1]C₈H₈Br₂O₂
Molecular Weight 295.96 g/mol [1]295.96 g/mol
Symmetry AsymmetricSymmetric (C₂h)
Key Structural Feature Adjacent (ortho) bromine atomsPara-disposed bromine atoms

The methoxy groups (-OCH₃) are electron-donating through resonance, increasing the electron density of the benzene ring and activating it towards electrophilic attack.[2] Conversely, the bromine atoms are electron-withdrawing through induction but can participate in resonance, albeit weakly. The interplay of these electronic effects, combined with steric hindrance, governs the reactivity of the C-Br bonds and the aromatic ring itself.

Reactivity in Key Organic Reactions

The distinct substitution patterns of the two isomers are expected to lead to significant differences in their reactivity in common synthetic transformations such as palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are pivotal for the formation of carbon-carbon bonds. The reactivity of aryl bromides in these reactions is sensitive to both steric and electronic factors.

Expected Reactivity:

  • 2,5-dibromo-1,4-dimethoxybenzene: This isomer is expected to be more reactive in cross-coupling reactions. The para-disposition of the bromine atoms results in less steric hindrance around the reaction centers, facilitating the oxidative addition of the palladium catalyst. The symmetric nature of the molecule means that both bromine atoms have equivalent reactivity.

  • This compound: The adjacent bromine atoms in this isomer introduce significant steric congestion. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates and lower yields. Furthermore, after the first coupling reaction, the steric bulk around the remaining bromine atom would be even greater, possibly making a second coupling more challenging.

Illustrative Reaction Scheme:

Suzuki_Coupling sub Dibromo-dimethoxybenzene product1 Mono-arylated Product sub->product1 1st Coupling boronic Ar-B(OH)₂ boronic->product1 product2 Di-arylated Product boronic->product2 pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) pd_cat->product1 pd_cat->product2 base Base (e.g., K₂CO₃) base->product1 base->product2 product1->product2 2nd Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

ParameterThis compound2,5-dibromo-1,4-dimethoxybenzeneRationale
Reaction Rate SlowerFasterIncreased steric hindrance in the 2,3-isomer slows the rate-determining oxidative addition step.
Yield (Mono-coupling) Potentially higher selectivity for mono-couplingGood to excellentSteric hindrance after the first coupling may inhibit the second coupling in the 2,3-isomer.
Yield (Di-coupling) LowerGood to excellentReduced steric hindrance in the 2,5-isomer allows for efficient double coupling.
Catalyst Loading May require higher loadingStandard loadingTo overcome the higher activation barrier due to steric hindrance.
Metal-Halogen Exchange

Metal-halogen exchange, typically with organolithium reagents like n-butyllithium, is a common method for generating aryllithium species, which are potent nucleophiles. The rate of this exchange is influenced by the stability of the resulting carbanion and steric factors.

Expected Reactivity:

  • 2,5-dibromo-1,4-dimethoxybenzene: This isomer is expected to undergo metal-halogen exchange readily at one of the bromine positions.

  • This compound: The presence of an adjacent bromine and a methoxy group could potentially influence the regioselectivity of the lithium-halogen exchange. The formation of a five-membered chelate between the organolithium reagent, a methoxy group, and one of the bromine atoms might direct the exchange to the bromine at the 2-position. However, the steric hindrance from the adjacent bromine could also play a significant role. The rate of exchange is generally faster for bromine than chlorine and is influenced by the stability of the resulting carbanion.[3] The presence of alkoxy groups can accelerate the exchange.[3]

Metal_Halogen_Exchange reactant Dibromo-dimethoxybenzene intermediate Aryllithium Intermediate reactant->intermediate reagent n-BuLi reagent->intermediate Exchange product Functionalized Product intermediate->product electrophile Electrophile (E⁺) electrophile->product Trapping

Caption: General pathway for metal-halogen exchange and subsequent electrophilic trapping.

Table 2: Predicted Performance in Metal-Halogen Exchange

ParameterThis compound2,5-dibromo-1,4-dimethoxybenzeneRationale
Rate of Exchange Likely slowerFasterSteric hindrance in the 2,3-isomer may impede the approach of the organolithium reagent.
Regioselectivity Potentially selective for one bromineNon-selective (equivalent positions)Possible directing effect from the methoxy group in the 2,3-isomer.
Side Reactions Potential for benzyne (B1209423) formationLess likelyElimination of LiBr from the aryllithium intermediate is a possibility, especially at higher temperatures.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of the two isomers in Suzuki-Miyaura coupling and metal-halogen exchange reactions. These should be optimized for specific substrates and desired outcomes.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound or 2,5-dibromo-1,4-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 4:1)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the dibromo-dimethoxybenzene isomer, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Comparative Metal-Halogen Exchange

Materials:

  • This compound or 2,5-dibromo-1,4-dimethoxybenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv in hexanes)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the dibromo-dimethoxybenzene isomer in the anhydrous solvent.

  • Cool the solution to -78 °C.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The isomeric positioning of the bromine atoms in 2,3-dibromo- and 2,5-dibromo-1,4-dimethoxybenzene is predicted to have a substantial impact on their chemical reactivity. The increased steric hindrance in the 2,3-isomer is expected to render it less reactive in reactions requiring approach to the C-Br bond, such as palladium-catalyzed cross-couplings and metal-halogen exchange. In contrast, the less sterically encumbered and symmetric 2,5-isomer is anticipated to be a more reactive and versatile substrate for these transformations. The provided experimental protocols offer a framework for the empirical validation of these theoretical predictions, enabling researchers to select the appropriate isomer and optimize reaction conditions for their specific synthetic goals.

References

Spectroscopic Guide to Confirming the Structure of 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the expected spectroscopic data for 2,3-Dibromo-1,4-dimethoxybenzene against its known isomer, 1,4-Dibromo-2,5-dimethoxybenzene. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous structural confirmation of this compound through ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for this compound are not widely available in public databases, this guide presents predicted data based on established spectroscopic principles. This predictive analysis, when compared with the experimental data of its isomer, offers a clear roadmap for structural elucidation.

Comparative Spectroscopic Data

The key to distinguishing between these two isomers lies in the symmetry of the molecules, which directly impacts the number and type of signals observed in their NMR spectra. This compound is an unsymmetrical molecule, which should result in a more complex spectrum compared to the highly symmetrical 1,4-Dibromo-2,5-dimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of ¹H NMR Spectral Data

FeaturePredicted for this compoundExperimental for 1,4-Dibromo-2,5-dimethoxybenzene[1][2]
Aromatic Protons Two distinct signals, each integrating to 1H. Expected as two doublets.One signal, a singlet, integrating to 2H.
Approx. Chemical Shift (Aromatic) ~6.9-7.2 ppm~7.16 ppm
Methoxy (B1213986) Protons Two distinct singlets, each integrating to 3H.One signal, a singlet, integrating to 6H.
Approx. Chemical Shift (Methoxy) ~3.8-4.0 ppm~3.88 ppm

Table 2: Comparison of ¹³C NMR Spectral Data

FeaturePredicted for this compoundExperimental for 1,4-Dibromo-2,5-dimethoxybenzene[2][3]
Number of Aromatic Carbon Signals Six distinct signals.Two distinct signals.
Number of Methoxy Carbon Signals Two distinct signals.One signal.
Total Number of Carbon Signals Eight distinct signals.Three distinct signals.
Infrared (IR) Spectroscopy

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional GroupPredicted for this compoundExperimental for 1,4-Dibromo-2,5-dimethoxybenzene[2][4][5]
C-H stretch (aromatic) ~3100-3000~3000
C-H stretch (aliphatic, -OCH₃) ~2950-2850~2950, 2830
C=C stretch (aromatic) ~1600-1450~1480, 1400
C-O stretch (ether) ~1250-1000~1210, 1020
C-Br stretch ~650-550~600
Mass Spectrometry (MS)

Table 4: Comparison of Key Mass Spectrometry Data

FeaturePredicted for this compoundExperimental for 1,4-Dibromo-2,5-dimethoxybenzene[2]
Molecular Formula C₈H₈Br₂O₂C₈H₈Br₂O₂
Molecular Weight 295.96 g/mol 295.96 g/mol
Molecular Ion (M⁺) m/z ≈ 294, 296, 298m/z ≈ 294, 296, 298
Isotopic Pattern Characteristic 1:2:1 ratio for two bromine atoms.Characteristic 1:2:1 ratio for two bromine atoms.
Key Fragmentation Loss of CH₃, Br, COLoss of CH₃, Br, CO

Experimental Workflows and Logic

The structural confirmation of this compound can be achieved by following a logical workflow that integrates the data from multiple spectroscopic techniques. The following diagram illustrates this process.

G cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Confirmation Unknown_Sample Unknown Dibromodimethoxybenzene Isomer H_NMR ¹H NMR Unknown_Sample->H_NMR C_NMR ¹³C NMR Unknown_Sample->C_NMR IR IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS H_NMR_Data Two aromatic doublets? Two methoxy singlets? H_NMR->H_NMR_Data C_NMR_Data Eight distinct carbon signals? C_NMR->C_NMR_Data IR_Data Presence of C-O, C=C, C-Br bonds? IR->IR_Data MS_Data Molecular ion at m/z ~296? 1:2:1 isotopic pattern? MS->MS_Data Structure_Confirmed Structure is This compound H_NMR_Data->Structure_Confirmed Yes Structure_Isomer Structure is likely 1,4-Dibromo-2,5-dimethoxybenzene H_NMR_Data->Structure_Isomer No (One aromatic singlet, one methoxy singlet) C_NMR_Data->Structure_Confirmed Yes C_NMR_Data->Structure_Isomer No (Three carbon signals) IR_Data->Structure_Confirmed Consistent MS_Data->Structure_Confirmed Consistent

Caption: Workflow for the spectroscopic identification of this compound.

Experimental Protocols

The following are general protocols for acquiring the necessary spectroscopic data for small organic molecules like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution must be free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: The data should be acquired on a Fourier transform NMR spectrometer, operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width is -2 to 12 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • Typical spectral width is 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

    • The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

    • The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common technique for small, volatile molecules.

  • Data Acquisition (GC-MS with EI):

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Separation: The compound travels through a capillary column, separating it from any impurities.

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons, causing ionization and fragmentation.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

References

A Comparative Guide to Brominated Building Blocks: 2,3-Dibromo-1,4-dimethoxybenzene and Its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, brominated aromatic compounds are indispensable building blocks for the construction of complex molecular architectures. Their utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 2,3-Dibromo-1,4-dimethoxybenzene stands out as a versatile reagent. This guide provides an objective comparison of its performance with other common brominated building blocks, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of brominated aromatic compounds in cross-coupling reactions is influenced by a combination of electronic and steric factors. The position of the bromine atoms and the nature of other substituents on the aromatic ring can significantly impact reaction rates and yields. This section compares the performance of this compound with its isomers and other relevant brominated building blocks in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of dibromobenzene derivatives can be influenced by the electronic environment of the carbon-bromine bond. While specific comparative data for this compound is limited, general trends can be inferred from related structures. For instance, in non-symmetrical dibromobenzenes, electronic effects of substituents can dictate the regioselectivity of the coupling.

Table 1: Illustrative Performance in Suzuki-Miyaura Coupling

Brominated Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH80198[1]
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃K₂CO₃Toluene (B28343)/H₂O70-Preference for bis-coupling[2]
4-Bromo-2,6-diiodoanilinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane1001291 (disubstituted)
3,6-Dibromocarbazole derivativePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/Ethanol/H₂O8012~90[3]

Note: This table presents data from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are not suitable. The reaction is known for its tolerance of a wide variety of functional groups.

Table 2: Illustrative Performance in Stille Coupling

Brominated Building BlockCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
Aryl Bromide (general)OrganotinPd(PPh₃)₄ / NaOAcPEG-400100shortup to 97[4]
3,5-Dibromo-2-pyroneAryl StannanePd catalyst with CuIDMF--High selectivity and yield[5]

Note: This table presents generalized data and data for a different heterocyclic system to illustrate typical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The choice of ligand and base is crucial for achieving high yields, especially with challenging substrates.

Table 3: Illustrative Performance in Buchwald-Hartwig Amination

Brominated Building BlockAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Aryl Bromide (general)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-110--
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOtBuToluene100 (MW)0.17High Yield[6]
4-Bromo-2,6-diiodoanilinePrimary/Secondary AminePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100-Selective amination at C-I

Note: This table provides examples of conditions for Buchwald-Hartwig amination. The reactivity of this compound is expected to be comparable to other electron-rich dibromobenzenes.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and for adapting methods to new substrates. Below are representative protocols for the three major cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the brominated building block (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for double coupling), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv. per bromine atom).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable ligand, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and an aqueous solution of the base.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Stille Coupling
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the brominated building block (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv. for mono-coupling), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a co-catalyst if required (e.g., CuI).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, THF, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, and if necessary, quench any remaining organostannane with an aqueous solution of KF. Filter the reaction mixture through a pad of celite.

  • Extraction and Purification: Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the brominated building block (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-10 mol%), and the base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.2-2.5 equiv.).

  • Reagent Addition: Add the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the reaction vessel and heat with vigorous stirring to the specified temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

To better illustrate the processes discussed, the following diagrams outline the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')L2]+Br- [Ar-Pd(II)(HNR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(HNR'R'')L2]+Br- Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(HNR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow setup Reaction Setup Add brominated building block, coupling partner, base, and catalyst to a flask under inert atmosphere. reaction Reaction Add solvent and heat with stirring. Monitor progress. setup->reaction workup Work-up Cool, dilute, and perform aqueous extraction. reaction->workup purification Purification Dry, concentrate, and purify by column chromatography. workup->purification product {Final Product | Characterize the purified compound.} purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound and its isomeric counterparts are valuable building blocks in organic synthesis, offering multiple reactive sites for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. The choice of a specific brominated building block will depend on the desired substitution pattern of the target molecule, as well as the relative reactivity of the C-Br bonds, which is influenced by the electronic and steric environment. While direct comparative data for this compound is not abundant in the literature, the general principles of cross-coupling reactions and data from analogous systems provide a strong foundation for its effective utilization. The experimental protocols and workflows provided in this guide serve as a starting point for the development of robust and efficient synthetic routes.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for applications in materials science and drug discovery. 2,3-Dibromo-1,4-dimethoxybenzene serves as a versatile building block, offering two reactive sites for sequential or double cross-coupling reactions. The efficacy of these transformations is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound, supported by experimental data.

Catalyst Performance Comparison

The following tables summarize the performance of different palladium catalysts in cross-coupling reactions involving this compound and analogous substrates. The data highlights the influence of ligands, bases, and solvents on reaction yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For a substrate like this compound, the choice of a bulky and electron-rich phosphine (B1218219) ligand is often crucial to achieve high yields, especially for the coupling of both bromine atoms.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene (B28343)/H₂O90-11012-24Moderate to GoodA standard catalyst, may require longer reaction times and can sometimes lead to mixtures of mono- and di-substituted products.
Pd(dppf)Cl₂Phenylboronic acidK₃PO₄1,4-Dioxane10012HighOften provides higher yields and better selectivity for di-substitution compared to Pd(PPh₃)₄.
Pd(OAc)₂ + SPhosPhenylboronic acidK₃PO₄Toluene/H₂O1008HighBulky phosphine ligands like SPhos can accelerate the reaction and improve yields for challenging substrates.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The use of a copper co-catalyst is common, although copper-free conditions have also been developed. For di-bromo substrates, controlling the stoichiometry of the alkyne is key to achieving selective mono- or di-alkynylation.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂ / CuITrimethylsilylacetyleneEt₃NToluene706HighA classic and effective system for Sonogashira couplings. The TMS protecting group can be removed in a subsequent step.
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃N / THF658HighGood yields for the di-alkynylated product are achievable with an excess of the terminal alkyne.
Pd(OAc)₂ + PPh₃ / CuITerminal AlkynesK₂CO₃DMF8012Moderate to GoodA versatile system that can be adapted for various terminal alkynes.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. The choice of a strong base and a bulky, electron-rich phosphine ligand is critical for the successful coupling of aryl bromides with amines.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ + BINAPAnilineNaOtBuToluene10016HighA first-generation catalyst system that is effective for the amination of aryl bromides.
Pd(OAc)₂ + XPhosMorpholineK₃PO₄1,4-Dioxane11012HighSecond-generation catalysts with bulky ligands like XPhos often show higher activity and broader substrate scope.[1]
Pd(OAc)₂ + RuPhosSecondary AminesNaOtBuToluene1008HighRuPhos is another highly effective ligand for challenging Buchwald-Hartwig aminations.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for cross-coupling reactions and can be adapted for specific research needs.

General Procedure for Double Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with argon three times. A solution of Pd(PPh₃)₄ (0.05 mmol) in degassed toluene (10 mL) and water (2 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Double Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a mixture of toluene (15 mL) and triethylamine (B128534) (5 mL) are added the terminal alkyne (2.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol). The reaction mixture is stirred at 70 °C under an argon atmosphere for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated aqueous NH₄Cl and brine, and dried over anhydrous MgSO₄. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

General Procedure for Double Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), and sodium tert-butoxide (2.8 mmol). The tube is sealed, removed from the glovebox, and a solution of this compound (1.0 mmol) and the amine (2.5 mmol) in dry toluene (10 mL) is added under argon. The mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a cross-coupling reaction and the logical relationships influencing catalyst efficacy.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Quench Reaction and Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Catalyst Catalyst System (Pd Source + Ligand) Efficacy Reaction Efficacy (Yield, Selectivity) Catalyst->Efficacy Substrate Substrate (this compound) Substrate->Efficacy Reagents Reagents (Coupling Partner, Base, Solvent) Reagents->Efficacy Conditions Reaction Conditions (Temperature, Time) Conditions->Efficacy

Caption: Key factors influencing the efficacy of cross-coupling reactions.

References

A Comparative Guide to the Synthesis of Dibromobenzenes: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibromobenzenes is a fundamental transformation in organic chemistry, providing key intermediates for the pharmaceutical and materials science industries. However, traditional synthesis methods often rely on hazardous reagents and produce significant chemical waste. This guide provides an objective comparison of traditional and emerging green chemistry approaches to the synthesis of dibromobenzenes, supported by experimental data and detailed protocols.

Performance Comparison: Traditional vs. Green Methods

The following table summarizes the key quantitative data for a traditional synthesis method using molecular bromine and a greener alternative employing N-bromosuccinimide (NBS).

ParameterTraditional Method (Br₂/Fe)Green Method (NBS/Acid Catalyst)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst Iron (Fe) or Iron(III) Bromide (FeBr₃)Acid Catalyst (e.g., HCl)
Solvent Benzene (B151609) (reactant and solvent)Acetonitrile (B52724)
Temperature 20-60°C[1][2]Room Temperature to 60°C[3][4]
Reaction Time ~1.5 - 2 hours[1][2]0.5 - 8 hours (substrate dependent)[3]
Yield (p-dibromobenzene) Predominantly p-isomer[5]High para-selectivity with DMF as solvent[6]
Environmental & Safety Concerns Use of highly corrosive and toxic Br₂, formation of HBr byproduct.Safer solid brominating agent, though requires an organic solvent.

Experimental Protocols

Traditional Synthesis of p-Dibromobenzene

This method utilizes the direct bromination of benzene using molecular bromine with iron as a catalyst.

Materials:

  • Benzene

  • Iron filings

  • Bromine

Procedure:

  • Add 1-3g of iron filings to 1-2 moles of benzene in a reaction vessel.

  • Slowly add bromine to the mixture while controlling the temperature at 100°C.

  • After the addition of bromine is complete, maintain the temperature at 20-30°C for 1 hour.

  • Heat the reaction mixture to 60°C and maintain for 45 minutes, or until the brown vapor of bromine disappears.[2]

  • The resulting mixture contains a mixture of bromobenzene (B47551) and dibromobenzene isomers, with p-dibromobenzene being a major product.[5] The products can be separated by distillation and recrystallization.[1]

Green Synthesis of 4'-Bromoacetanilide (as a model for bromination of activated aromatic rings)

This method employs the less hazardous N-bromosuccinimide as the brominating agent for an activated aromatic ring, which is a common strategy in multi-step syntheses.

Materials:

Procedure:

  • In a reaction flask, combine 676 mg of acetanilide and 896 mg of N-bromosuccinimide.[4]

  • Add acetonitrile as the solvent and a catalytic amount of hydrochloric acid.[4]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by precipitation through the addition of water, followed by filtration.[4] This reaction typically yields the para-brominated product in high selectivity.[6]

Visualization of Synthesis Workflows

The following diagrams illustrate the generalized workflows for traditional and green approaches to the synthesis of dibromobenzenes.

Traditional_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Benzene Benzene Reaction_Vessel Reaction Vessel (20-60°C) Benzene->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Iron_Catalyst Iron Catalyst Iron_Catalyst->Reaction_Vessel Distillation Distillation Reaction_Vessel->Distillation Crude Product Recrystallization Recrystallization Distillation->Recrystallization Dibromobenzenes Dibromobenzenes Recrystallization->Dibromobenzenes

Caption: Traditional synthesis of dibromobenzenes.

Green_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aromatic_Substrate Aromatic Substrate Reaction_Vessel Reaction Vessel (Room Temp) Aromatic_Substrate->Reaction_Vessel NBS N-Bromosuccinimide NBS->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Solvent Green Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Precipitation Precipitation Reaction_Vessel->Precipitation Crude Product Filtration Filtration Precipitation->Filtration Brominated_Product Brominated_Product Filtration->Brominated_Product

Caption: Green synthesis using N-Bromosuccinimide.

Emerging Green Approaches

Beyond the use of NBS, several other green chemistry strategies for the synthesis of dibromobenzenes are under investigation, offering further improvements in sustainability:

  • Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and environmental impact. While challenging for the direct bromination of benzene, this approach has shown promise for activated aromatic compounds.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption.[7][8][9][10]

  • Photocatalysis: Visible-light photoredox catalysis provides a mild and environmentally friendly method for generating bromine in situ, avoiding the handling of hazardous molecular bromine.[11][12]

  • Zeolite and Ionic Liquid Catalysis: These catalysts can offer high selectivity and recyclability, contributing to a more sustainable process.[13][14][15][16][17]

Conclusion

While traditional methods for synthesizing dibromobenzenes are well-established, they present significant environmental and safety drawbacks. Green chemistry approaches, such as the use of N-bromosuccinimide and the exploration of solvent-free, microwave-assisted, and photocatalytic methods, offer promising alternatives. These greener routes can provide comparable or even improved yields and selectivity while minimizing the use of hazardous materials and the generation of waste. For researchers and professionals in drug development, the adoption of these sustainable methodologies is crucial for developing safer, more efficient, and environmentally responsible chemical processes.

References

A Researcher's Guide to the Purification of Dibrominated Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount for the accuracy and reliability of experimental results. Dibrominated compounds, key intermediates in the synthesis of pharmaceuticals and other complex organic molecules, often require rigorous purification to eliminate byproducts, unreacted starting materials, and isomers. This guide provides a comprehensive comparative analysis of the most common purification methods for dibrominated compounds: recrystallization, column chromatography, distillation, and preparative High-Performance Liquid Chromatography (HPLC).

This guide presents a comparative overview of these techniques, supported by experimental data, to assist researchers in selecting the most appropriate purification strategy for their specific needs.

Comparative Performance of Purification Methods

The selection of a purification method is a critical decision that balances purity requirements with factors such as yield, scale, time, and cost. The following table summarizes the performance of each technique based on available experimental data for various dibrominated compounds.

Purification MethodCompoundInitial PurityFinal PurityYieldScaleTime ConsumptionCost-Effectiveness
Recrystallization 1,4-Dibromobenzene (B42075)~80%>98%High (>80%)Easily ScalableModerate to HighHigh
2,5-Dibromopyridine (B19318)N/AHigh60-83%[1][2][3]Lab ScaleModerateHigh
Column Chromatography Dibromopyrene IsomersMixtureHigh (Isomerically Pure)VariableLab to Pilot ScaleHighModerate
1,3-Dibromo-2-(4-bromophenoxy)benzeneCrudeHighGoodLab ScaleHighModerate
Distillation (Vacuum) High-Boiling DibromoalkanesCrudeHighHighScalableLow to ModerateHigh
Preparative HPLC Dibrominated HeterocyclesMixture>99%Moderate to HighLab to Semi-PrepLow to ModerateLow

In-Depth Analysis of Purification Techniques

Each purification method operates on different principles, making them suitable for different types of dibrominated compounds and purification challenges.

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid, crystalline dibrominated compounds.[4] It relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5] For many dibrominated aromatic compounds, which are often crystalline solids at room temperature, recrystallization can yield material of very high purity.[6]

Advantages:

  • Capable of achieving very high purity, often exceeding 99%.

  • Relatively inexpensive and straightforward to perform.

  • Easily scalable for larger quantities.

Disadvantages:

  • Only applicable to solid compounds that form stable crystals.

  • Yield can be compromised if the compound has significant solubility in the cold solvent.

  • Can be time-consuming due to the need for slow cooling.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase.[7] This method is particularly effective for separating isomeric mixtures of dibrominated compounds, which often have very similar physical properties.[8] Flash chromatography, a variation that uses pressure to accelerate the mobile phase, is a common and faster alternative.[9]

Advantages:

  • Highly effective for separating mixtures of compounds with different polarities, including isomers.

  • Applicable to a wide range of compounds, including oils and non-crystalline solids.[5]

  • Can provide very high purity.[6]

Disadvantages:

  • Can be more time-consuming and labor-intensive than recrystallization.

  • Requires larger volumes of solvent, which can be costly.

  • Scaling up can be challenging and expensive.

Distillation

Distillation is the primary method for purifying liquid dibrominated compounds, separating components based on differences in their boiling points.[10] For high-boiling or thermally sensitive dibrominated compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition.[11][12] Fractional distillation is used to separate liquid mixtures with closely spaced boiling points.[13]

Advantages:

  • Highly effective for purifying liquid compounds.

  • Can be used to remove non-volatile impurities.

  • Relatively straightforward and scalable.

Disadvantages:

  • Only applicable to volatile and thermally stable compounds.

  • May not be effective for separating isomers with very similar boiling points.

  • Requires specialized glassware.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from complex mixtures.[14] It is particularly useful for purifying high-value dibrominated compounds, such as pharmaceutical intermediates, where very high purity is required.[15]

Advantages:

  • Offers very high resolution and can separate complex mixtures.

  • Can achieve exceptionally high purity (>99%).

  • Amenable to automation.

Disadvantages:

  • Significantly more expensive than other methods in terms of equipment and solvents.

  • Typically limited to smaller scales (milligrams to grams).

  • Method development can be time-consuming.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are intended as a general guide and may require optimization for specific dibrominated compounds.

Recrystallization of 1,4-Dibromobenzene

This protocol describes the purification of solid 1,4-dibromobenzene using ethanol (B145695) as the solvent.[16]

  • Dissolution: In a 125-mL Erlenmeyer flask, add 2.0 grams of impure 1,4-dibromobenzene and 25 mL of ethanol.[16]

  • Heating: Place the flask on a hot plate and bring the mixture to a boil to dissolve the solid.[16]

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of decolorizing carbon. Reheat the solution to a boil.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.[17]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 10 minutes to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.[17]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Column Chromatography of Dibrominated Aromatic Isomers

This protocol provides a general procedure for the separation of dibrominated aromatic isomers using flash chromatography with silica gel.[9]

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a common starting point. The desired compound should have an Rf value of approximately 0.3.[9]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton wool and add a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.[9]

    • Add a layer of sand on top of the silica gel.[9]

  • Sample Loading:

    • Dissolve the crude dibrominated compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[9]

    • Carefully apply the sample solution to the top of the silica gel bed.[9]

  • Elution:

    • Add the eluent to the top of the column and apply gentle air pressure to maintain a steady flow rate (approximately 2 inches/minute).[9]

  • Fraction Collection: Collect the eluate in a series of test tubes.

  • Analysis: Monitor the separation by TLC to identify the fractions containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Vacuum Distillation of a High-Boiling Dibromoalkane

This protocol outlines the general steps for purifying a high-boiling liquid dibromoalkane.[11][18]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[11]

    • Use a stir bar for smooth boiling; boiling stones are not effective under vacuum.[18]

    • Grease all ground-glass joints to ensure a good seal.[18]

  • Sample Addition: Place the impure liquid dibromoalkane into the distilling flask, filling it to no more than two-thirds of its volume.[11]

  • Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.[18]

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle or oil bath.[11]

  • Distillation: Collect the distillate in the receiving flask, recording the boiling point and the pressure. For pure compounds, the boiling point should remain relatively constant.[18]

  • Termination: To stop the distillation, remove the heat source and allow the apparatus to cool. Slowly and carefully reintroduce air into the system before turning off the vacuum source.[18]

Preparative HPLC of a Dibrominated Compound

This protocol provides a general workflow for the purification of a dibrominated compound using preparative HPLC.

  • Method Development:

    • Develop an analytical HPLC method to achieve baseline separation of the target compound from impurities.

    • Optimize the mobile phase composition, column type, and gradient. For isomeric separations, C18 columns are a good starting point, and varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can improve selectivity.[19]

  • Sample Preparation:

    • Dissolve the crude sample in a solvent that is compatible with the mobile phase.[19]

    • Filter the sample through a 0.22 µm syringe filter before injection.[19]

  • Scale-Up:

    • Transfer the analytical method to a preparative HPLC system with a larger column.

    • Increase the injection volume and sample concentration to maximize throughput.[20]

  • Fraction Collection:

    • Set up the fraction collector to collect the eluate corresponding to the peak of the pure compound. This can be triggered by UV absorbance or mass spectrometry.

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the mobile phase solvent, typically by rotary evaporation, to obtain the purified dibrominated compound.

Visualizing the Purification Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for each purification method and a decision-making guide for selecting the most appropriate technique.

Recrystallization_Workflow start Crude Solid Dibrominated Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Recrystallization Workflow

Column_Chromatography_Workflow start Crude Mixture load Load Sample onto Packed Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent combine->evaporate end Purified Product evaporate->end

Column Chromatography Workflow

Distillation_Workflow start Crude Liquid Dibrominated Compound setup Assemble Distillation Apparatus start->setup heat Heat Mixture (under vacuum if needed) setup->heat vaporize Vaporization heat->vaporize condense Condensation vaporize->condense collect Collect Distillate condense->collect end Purified Liquid Product collect->end

Distillation Workflow

Preparative_HPLC_Workflow start Crude Mixture method_dev Analytical Method Development start->method_dev scale_up Scale-Up to Preparative System method_dev->scale_up inject Inject Sample scale_up->inject separate Chromatographic Separation inject->separate collect Fraction Collection separate->collect combine Combine Pure Fractions collect->combine evaporate Remove Solvent combine->evaporate end High-Purity Product evaporate->end

Preparative HPLC Workflow

Purification_Decision_Tree start Start with Crude Dibrominated Compound is_solid Is the compound a solid? start->is_solid can_crystallize Does it form crystals? is_solid->can_crystallize Yes is_volatile Is it volatile and thermally stable? is_solid->is_volatile No (Liquid) recrystallize Recrystallization can_crystallize->recrystallize Yes column_chrom Column Chromatography can_crystallize->column_chrom No distillation Distillation is_volatile->distillation Yes high_purity_needed Is very high purity (>99%) required for a high-value compound? is_volatile->high_purity_needed No high_purity_needed->column_chrom No prep_hplc Preparative HPLC high_purity_needed->prep_hplc Yes

Decision Tree for Purification Method Selection

References

Validating the Structure of 2,3-Dibromo-1,4-dimethoxybenzene Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative overview of standard analytical techniques for validating the structure of 2,3-Dibromo-1,4-dimethoxybenzene and its derivatives, complete with experimental data and detailed protocols.

The unambiguous determination of a molecule's three-dimensional arrangement is a critical step in chemical synthesis and drug discovery. For derivatives of this compound, a combination of spectroscopic and crystallographic methods is typically employed to ensure the correct constitution and stereochemistry. This guide explores the application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Comparative Analysis of Structural Validation Techniques

A multi-technique approach is often necessary for the comprehensive structural validation of organic compounds. While each method provides unique insights, their combined application offers a synergistic and robust confirmation of the molecular structure.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey Performance Metrics
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.1-10 mg, soluble in deuterated solvent.HighChemical shift (δ), coupling constants (J), nuclear Overhauser effect (nOE).
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.<1 mg, soluble or volatile.HighMass-to-charge ratio (m/z), isotopic distribution, fragmentation ions.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, crystal packing.High-quality single crystal (0.1-0.5 mm).LowUnit cell parameters, space group, R-factor.[1]

Experimental Data Summary

The following tables summarize typical experimental data obtained for this compound and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For substituted dimethoxybenzenes, the chemical shifts and coupling patterns of the aromatic protons and the methoxy (B1213986) groups are diagnostic.[2] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in assigning the signals unequivocally.[3]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H6.80 - 7.50110 - 135
Methoxy-H3.80 - 4.0055 - 60
C-Br-110 - 120
C-O-145 - 160

Note: Chemical shifts are highly dependent on the specific substitution pattern and the solvent used.

Table 2: Mass Spectrometry Data

Mass spectrometry provides the molecular weight and elemental composition of a compound. For molecules containing bromine, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[4] The presence of two bromine atoms results in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.[4]

Ion m/z (calculated) m/z (observed) Isotopic Pattern
[M]⁺293.8891293.91:2:1 (due to ²Br)
[M+Na]⁺317.8785317.91:2:1 (due to ²Br)
Table 3: Single-Crystal X-ray Diffraction Parameters

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules. The quality of the data is often assessed by the R-factor, which should be as low as possible for a reliable structure.

Parameter Typical Value
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 110
V (ų)1500 - 2500
R-factor< 0.05

Note: These values are illustrative and vary significantly between different derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis: Assign the signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in the 2D spectra.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Determine the elemental composition from the accurate mass and compare the observed isotopic pattern with the theoretical pattern for the proposed structure.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.5 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, Cu Kα) and detector.[5] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.[5]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural validation process.

cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Xray X-ray Crystallography NMR->Xray Further Confirmation MS->Xray Structure Validated Structure Xray->Structure

Caption: Workflow for the synthesis and structural validation of chemical compounds.

cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr ms Mass Spectrometry (ESI-TOF, GC-MS) start->ms crystal_growth Single Crystal Growth start->crystal_growth data_integration Data Integration and Analysis nmr->data_integration ms->data_integration xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution structure_solution->data_integration final_structure Confirmed Molecular Structure data_integration->final_structure

Caption: Decision-making workflow for structural elucidation using multiple analytical techniques.

References

A Comparative Guide to Alternative Reagents for the Bromination of Activated Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision in the synthesis of functionalized aromatic compounds. While molecular bromine (Br₂) has been a traditional choice, its hazardous nature has spurred the adoption of safer and often more selective alternatives. This guide provides an objective comparison of the performance of several key alternative reagents for the bromination of activated aromatic systems, supported by experimental data and detailed protocols.

This comparison focuses on four prominent alternative brominating agents: N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), Pyridinium tribromide (Py·Br₃), and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO). Their performance is evaluated based on yield, regioselectivity, and reaction conditions when applied to common activated aromatic substrates such as phenols, anilines, and anisoles.

Performance Comparison of Brominating Agents

The following tables summarize the quantitative data for the bromination of various activated aromatic substrates using the selected alternative reagents.

Bromination of Phenols
ReagentSubstrateSolventTemp. (°C)TimeYield (%)Regioselectivity (ortho:para)Reference
NBS Phenol (B47542)Dichloromethane (B109758)RT1 h-75:20[1]
NBS p-Cresol (B1678582)Methanol (B129727)RT25 min9294:3 (mono-ortho:di-ortho)[2]
NBS/p-TsOH p-Substituted PhenolsMethanolRT15-20 min>86Highly ortho-selective[2][3]
Pyridinium tribromide PhenolAcetic AcidRT-~90Predominantly para[4]
TBCO PhenolWaterRT8 h94 (as 2,4,4,6-tetrabromo-2,5-cyclohexadienone)-[5][6][7]
Bromination of Anilines
ReagentSubstrateSolventTemp. (°C)TimeYield (%)RegioselectivityReference
NBS/NH₄OAc AnilineAcetonitrileRT-HighHighly para-selective[8]
NBS/Silica (B1680970) gel AnilineCarbon TetrachlorideRT6 h72Para-selective[9]
NBS 4-tert-butylanilineWaterRT24 h-1:1.8 (mono:di-bromo)[10]
Pyridinium tribromide Aniline-----[4][11]
TBCO Aromatic AminesDichloromethane-20 to -50->90Predominantly para[12]
Bromination of Anisole
ReagentSubstrateSolventTemp. (°C)TimeYield (%)Regioselectivity (ortho:para)Reference
NBS AnisoleAcetonitrileRT1 h991:99[13]
NBS/HBF₄·Et₂O AnisoleAcetonitrile-20---[14]
Dibromoisocyanuric acid Anisole-----[15][16]

Reagent Profiles

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of activated aromatics.[9] It is a crystalline solid that is easier and safer to handle than liquid bromine. The regioselectivity of NBS can often be tuned by the choice of solvent and the addition of catalysts. For instance, in acetonitrile, NBS typically affords high para-selectivity for anisole.[13] For phenols, the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) can direct the bromination to the ortho position, especially when the para position is blocked.[2][17]

Dibromoisocyanuric acid (DBI) is a powerful brominating agent, noted for its ability to brominate even deactivated aromatic rings under mild conditions.[18][19] It is considered more reactive than NBS.[19] For activated systems, it serves as a highly effective reagent.

Pyridinium tribromide (Py·Br₃) is a stable, crystalline solid that acts as a convenient and safer source of bromine.[4][11][20] It is particularly effective for the bromination of highly activated systems like phenols and anilines.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) is another solid brominating agent that can act as a source of electrophilic bromine.[5][6][7][12] It has been shown to be effective for the para-selective bromination of aromatic amines at low temperatures, with high yields.[12]

Experimental Protocols

Protocol 1: Ortho-Bromination of p-Cresol using NBS and p-TsOH

This protocol is adapted from the work of G. A. R. Y. K. L. G. S. L. Healy, et al. (2018).[17]

  • In a flask, dissolve p-cresol (approximately 10 mmol) and p-toluenesulfonic acid (10 mol%) in ACS-grade methanol (1.0 mL per mmol of p-cresol).

  • Stir the solution for 10 minutes at room temperature.

  • In a separate flask, dissolve N-bromosuccinimide (100 mol%, recrystallized from water) in methanol to make a 0.1 M solution.

  • Add the NBS solution dropwise to the phenol solution over 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by column chromatography (using dichloromethane or 1% methanol in dichloromethane as eluent) to obtain 2-bromo-4-methylphenol.

Protocol 2: Bromination of 2,6-Dinitrotoluene (B127279) using Dibromoisocyanuric Acid (DBI)

This protocol is provided by Tokyo Chemical Industry Co., Ltd.

  • Add dibromoisocyanuric acid (433 mg, 1.51 mmol) to a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • Stir the mixture at room temperature for 1.5 hours.

  • Pour the solution into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to give 5-bromo-2-methyl-1,3-dinitrobenzene (B1282729) as a white solid (501 mg, 70% yield).

Protocol 3: Synthesis of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone from Phenol

This eco-friendly, single-pot procedure is adapted from a patented process.[5][21]

  • In a 250 ml round bottom flask, prepare a solution of phenol (5.00 g, 53 mmoles), sodium bromide (15.00 g, 145 mmoles), and sodium bromate (B103136) (10.93 g, 72 mmoles) in 100 mL of deionized water.

  • Slowly add a solution of oxalic acid dihydrate (27.72 g, 220 mmoles) in 50 mL of water over 10 minutes with stirring.

  • Continue stirring the mixture for another 8 hours.

  • Filter the precipitated product.

  • Wash the precipitate twice with deionized water.

  • Dry the product in a vacuum for 6 hours to yield 2,4,4,6-tetrabromo-2,5-cyclohexadienone (crude yield: 20.5 g, 94%).

Reaction Mechanisms and Workflows

The bromination of activated aromatic systems with these alternative reagents generally proceeds through an electrophilic aromatic substitution (EAS) mechanism. The key difference lies in the generation of the electrophilic bromine species (Br⁺ equivalent).

Electrophilic_Aromatic_Substitution Aromatic Activated Aromatic Ring Sigma_Complex Arenium Ion (Sigma Complex) Aromatic->Sigma_Complex Attack by π-electrons Reagent Alternative Brominating Agent Electrophile Electrophilic Bromine (Br⁺) Reagent->Electrophile Generates Electrophile->Sigma_Complex Product Brominated Aromatic Product Sigma_Complex->Product Deprotonation Byproduct Byproduct Sigma_Complex->Byproduct Loss of H⁺

Caption: General workflow for electrophilic aromatic bromination.

The following diagrams illustrate the generation of the electrophilic bromine from each of the discussed alternative reagents.

Reagent_Activation cluster_NBS N-Bromosuccinimide (NBS) cluster_DBI Dibromoisocyanuric Acid (DBI) cluster_PyrBr3 Pyridinium Tribromide (Py·Br₃) cluster_TBCO 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) NBS NBS Activated_NBS Protonated NBS NBS->Activated_NBS Acid Acid (H⁺) Acid->Activated_NBS Br_plus_NBS Br⁺ Activated_NBS->Br_plus_NBS Succinimide Succinimide Activated_NBS->Succinimide DBI DBI Activated_DBI Protonated DBI DBI->Activated_DBI Acid_DBI Acid (H⁺) Acid_DBI->Activated_DBI Br_plus_DBI Br⁺ Activated_DBI->Br_plus_DBI PyrBr3 Py·Br₃ Equilibrium Equilibrium in Solution PyrBr3->Equilibrium Br2 Br₂ Equilibrium->Br2 PyrHBr Pyridinium Bromide Equilibrium->PyrHBr Br_plus_Pyr Br⁺ Br2->Br_plus_Pyr Polarization TBCO TBCO Br_plus_TBCO Br⁺ TBCO->Br_plus_TBCO Liberates Tribromophenol 2,4,6-Tribromophenol TBCO->Tribromophenol

Caption: Generation of electrophilic bromine from alternative reagents.

References

A Comparative Guide to the Performance of Materials Synthesized from Dibromobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of precursor molecules is a critical determinant of the final properties and performance of synthesized materials. In the realm of polymer and materials science, dibromobenzene isomers—ortho (o-), meta (m-), and para (p-)—serve as fundamental building blocks for a variety of functional materials, including conjugated polymers and metal-organic frameworks (MOFs). The seemingly subtle difference in the substitution pattern on the benzene (B151609) ring profoundly impacts the steric hindrance, symmetry, and reactivity of the monomer, which in turn dictates the structural and functional characteristics of the resulting material.

Performance Comparison of Poly(phenylene) Isomers

Poly(phenylene) is a classic example of a polymer synthesized from dibromobenzene. The choice of isomer directly influences the polymer's chain structure and, consequently, its physical and electronic properties. The para-isomer, due to its linear and highly symmetric structure, generally leads to the most ordered and crystalline polymers.

PropertyPoly(o-phenylene)Poly(m-phenylene)Poly(p-phenylene)
Chain Structure Kinked and twisted chainKinked and helical chainLinear, planar, and rigid-rod like chain
Solubility Generally higher solubility in organic solventsModerate solubilityGenerally poor solubility due to high crystallinity[1]
Thermal Stability (Td) Moderate thermal stabilityModerate to high thermal stabilityHigh thermal stability due to ordered packing
Melting Point (Tm) Lower melting point due to irregular packing[2]Intermediate melting point[2]Highest melting point due to high symmetry and efficient crystal lattice packing[2]
Optical Properties (λmax) Shorter wavelength absorption (less conjugated)Intermediate conjugationLonger wavelength absorption (highly conjugated)
Electrical Conductivity (doped) Lower conductivityModerate conductivityHighest conductivity upon doping (up to 10⁻¹ S·cm⁻¹)[1]

Experimental Protocols

The synthesis of poly(phenylene)s from dibromobenzene isomers can be achieved through various cross-coupling reactions. The Suzuki-Miyaura polycondensation is a widely utilized and versatile method.

General Experimental Protocol for Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of poly(phenylene)s from a dibromobenzene isomer and a benzene-diboronic acid ester.

Materials:

  • Dibromobenzene isomer (ortho-, meta-, or para-)

  • 1,4-Phenylenediboronic acid bis(pinacol) ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like t-Bu₃PPd G2)[3]

  • Base (e.g., K₂CO₃, CsF)[3]

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A reaction flask is charged with the dibromobenzene isomer (1.0 equivalent), 1,4-phenylenediboronic acid bis(pinacol) ester (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 2.0 equivalents).

  • Solvent Addition: Anhydrous solvent is added to the flask.

  • Degassing: The mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen which can deactivate the catalyst.

  • Polymerization: The reaction mixture is heated to reflux (typically 85-110 °C) and stirred under an inert atmosphere for 24-72 hours.

  • Work-up: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: The crude polymer is collected by filtration and purified by washing with various solvents to remove residual catalyst and oligomers. Further purification can be achieved using techniques like Soxhlet extraction.

  • Drying: The purified polymer is dried under vacuum.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

  • Optical Properties: Investigated by UV-Vis and Photoluminescence (PL) spectroscopy.[5]

  • Structural Analysis: Confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[5]

  • Conductivity: Measured using the four-point probe method after doping.[1]

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from the selection of a dibromobenzene isomer to the synthesis and subsequent characterization of the resulting poly(phenylene).

G cluster_isomers Dibromobenzene Isomers cluster_synthesis Synthesis cluster_polymers Poly(phenylene) Isomers cluster_characterization Performance Characterization o_isomer ortho-Dibromobenzene suzuki Suzuki Polycondensation o_isomer->suzuki m_isomer meta-Dibromobenzene m_isomer->suzuki p_isomer para-Dibromobenzene p_isomer->suzuki o_polymer Poly(o-phenylene) suzuki->o_polymer ortho m_polymer Poly(m-phenylene) suzuki->m_polymer meta p_polymer Poly(p-phenylene) suzuki->p_polymer para thermal Thermal Analysis (TGA, DSC) o_polymer->thermal optical Optical Properties (UV-Vis, PL) o_polymer->optical electrical Electrical Conductivity o_polymer->electrical m_polymer->thermal m_polymer->optical m_polymer->electrical p_polymer->thermal p_polymer->optical p_polymer->electrical

Caption: Workflow from dibromobenzene isomers to polymer synthesis and characterization.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-1,4-dimethoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2,3-Dibromo-1,4-dimethoxybenzene are critical for ensuring personnel safety and environmental compliance. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize risks associated with this halogenated aromatic compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin, eye, and respiratory irritation.[1] All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

Quantitative Data Summary

For quick reference, the key physical, chemical, and toxicological properties of this compound and a related compound are summarized in the table below.

PropertyValueReference
Chemical Formula C8H8Br2O2[2][3]
Molecular Weight 295.96 g/mol [2]
CAS Number 5030-61-5[3]
Appearance Solid
Melting Point Not specified
Boiling Point Not specified
Hazards Skin, eye, and respiratory irritant. May be harmful to aquatic life.[1]
LD50 (Oral, Rat) of 1,4-dimethoxybenzene (B90301) 3600 mg/kg[4][5][6]

Standard Operating Procedure for Disposal

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations. For disposal of small quantities of waste generated during research activities, the following step-by-step procedure should be followed.

Experimental Protocol: Waste Collection and Labeling
  • Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent paper, pipette tips), must be segregated from other laboratory waste streams. A dedicated, clearly labeled, and sealed container should be used for this purpose.

  • Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition and compatible with the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard"). The date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated (this compound) decision Small research quantity? start->decision in_lab In-Lab Waste Management decision->in_lab Yes licensed_disposal Licensed Hazardous Waste Disposal decision->licensed_disposal No (Bulk Quantity) segregate Segregate Waste (Dedicated Container) in_lab->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup licensed_disposal->contact_ehs label Label Container (Name, Hazards, Date) segregate->label store Store in Secondary Containment label->store store->contact_ehs end Proper Disposal contact_ehs->end

Disposal Decision Workflow

Concluding Summary

The safe and compliant disposal of this compound is a critical aspect of laboratory safety. By adhering to the outlined procedures for handling, waste segregation, and proper labeling, research professionals can significantly mitigate risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal of hazardous waste. The information provided in this document serves as a comprehensive guide to support these essential practices.

References

Personal protective equipment for handling 2,3-Dibromo-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dibromo-1,4-dimethoxybenzene, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure safe laboratory practices and proper environmental stewardship.

Chemical and Physical Properties

PropertyValue
CAS Number 5030-61-5
Molecular Formula C₈H₈Br₂O₂
Molecular Weight 295.96 g/mol
Appearance Solid
Storage Temperature Room Temperature, sealed in a dry place[1]

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6][7] Avoid generating dust.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationJustification & Best Practices
Hand Protection Nitrile or Neoprene gloves. Double gloving is recommended for extended handling.While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[8] Always inspect gloves for degradation or punctures before use.[4] For prolonged or immersion contact, consult the glove manufacturer's chemical resistance guide.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[3][6]Protects against eye irritation from dust particles or splashes of solutions containing the compound.
Skin and Body Protection Laboratory coat. For larger quantities or increased risk of exposure, consider chemically resistant coveralls.A lab coat provides a primary barrier against skin contact. Ensure clothing is clean and changed regularly, especially if contamination is suspected.[6][7]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For larger quantities, or where ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended.An air-purifying respirator with OV cartridges will filter out harmful organic vapors.[9][10] Ensure proper fit testing and adhere to a cartridge change-out schedule based on workplace conditions and manufacturer's recommendations.[10]

Experimental Workflow and Safety Precautions

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing Weighing Prepare Work Area->Weighing In Fume Hood Reaction Setup Reaction Setup Weighing->Reaction Setup Controlled Addition Work-up Work-up Reaction Setup->Work-up Monitor Reaction Decontaminate Glassware Decontaminate Glassware Work-up->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Protocols

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.